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  • Product: 2-Methoxy-3,4-dimethylpyridine
  • CAS: 451458-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis and IUPAC Nomenclature of 2-Methoxy-3,4-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-3,4-dimethylpyridine stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4-dimethylpyridine stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. As a substituted pyridine, its unique electronic and steric properties, conferred by the methoxy and dimethyl functionalities, make it a versatile building block in the synthesis of novel compounds with diverse applications. This guide provides a comprehensive examination of the structural elucidation and systematic naming of this compound, grounded in the principles of spectroscopic analysis and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. By delving into the causality behind analytical methodologies, this document serves as a practical reference for professionals engaged in the design, synthesis, and characterization of pyridine-based molecules.

IUPAC Nomenclature: A Systematic Approach to Naming

The systematic naming of heterocyclic compounds is governed by a set of rules established by IUPAC to ensure clarity and consistency in chemical communication. The name "2-Methoxy-3,4-dimethylpyridine" is derived through a straightforward application of these principles.

Deconstruction of the IUPAC Name:

  • Parent Heterocycle: The core of the molecule is a six-membered aromatic ring containing one nitrogen atom, which is designated as pyridine .

  • Numbering: According to IUPAC rules for substituted pyridines, the ring atoms are numbered starting from the nitrogen atom as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants.

  • Substituent Identification and Location:

    • A methoxy group (-OCH₃) is present.

    • Two methyl groups (-CH₃) are present.

  • Locating the Substituents: The methoxy group is at position 2, and the methyl groups are at positions 3 and 4.

  • Alphabetical Ordering: The substituents are listed alphabetically ("methoxy" before "methyl").

  • Final Assembly: Combining these elements yields the unambiguous IUPAC name: 2-Methoxy-3,4-dimethylpyridine .

The systematic naming ensures that the precise arrangement of functional groups on the pyridine ring is communicated without ambiguity, a critical aspect in the synthesis and patenting of new chemical entities.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification and structural confirmation of 2-Methoxy-3,4-dimethylpyridine rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analysis.

Experimental Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-Methoxy-3,4-dimethylpyridine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Connectivity MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Formula IR Infrared Spectroscopy (FTIR) Purification->IR Functional Groups Structure Definitive Structure of 2-Methoxy-3,4-dimethylpyridine NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis, purification, and structural confirmation of 2-Methoxy-3,4-dimethylpyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is a cornerstone technique for determining the connectivity of a molecule by probing the chemical environment of its hydrogen atoms. For 2-Methoxy-3,4-dimethylpyridine, the spectrum is predicted to exhibit distinct signals corresponding to the aromatic proton and the protons of the methyl and methoxy groups.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-57.5 - 7.8Doublet1H
H-66.6 - 6.9Doublet1H
OCH₃3.8 - 4.0Singlet3H
4-CH₃2.2 - 2.4Singlet3H
3-CH₃2.1 - 2.3Singlet3H

Causality Behind Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the nitrogen atom and the electron-donating methoxy group influence the electron density around the pyridine ring, leading to characteristic chemical shifts for the aromatic protons. The coupling between these adjacent protons would result in a doublet for each.

  • Methoxy Protons (OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen atom and are expected to appear as a singlet in the upfield region of the spectrum.

  • Methyl Protons (3-CH₃ and 4-CH₃): The protons of the two methyl groups are in different chemical environments and are therefore expected to show distinct singlet signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in 2-Methoxy-3,4-dimethylpyridine will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3120 - 125
C-4145 - 150
C-5125 - 130
C-6105 - 110
OCH₃50 - 55
4-CH₃15 - 20
3-CH₃10 - 15

Rationale for Chemical Shift Predictions:

  • C-2: This carbon is directly attached to the electronegative nitrogen and oxygen atoms, causing it to be significantly deshielded and appear at a high chemical shift.

  • Aromatic Carbons (C-3 to C-6): The chemical shifts of these carbons are influenced by the electronic effects of the substituents and the nitrogen atom.

  • Aliphatic Carbons (OCH₃, 3-CH₃, 4-CH₃): These carbons are in the shielded, upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Methoxy-3,4-dimethylpyridine is expected to show characteristic absorption bands for the C-O, C-N, and C-H bonds.

Predicted Characteristic IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching (in-ring)1580 - 1620
C=C stretching (in-ring)1450 - 1580
C-O stretching (aryl ether)1200 - 1275 (asymmetric)
1000 - 1075 (symmetric)

The presence of these characteristic bands provides strong evidence for the pyridine ring and the methoxy and methyl substituents.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For 2-Methoxy-3,4-dimethylpyridine (C₈H₁₁NO), the molecular ion peak [M]⁺ is expected at an m/z of 137.15.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺ m/z = 137 M_minus_CH3 [M-CH₃]⁺ m/z = 122 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 106 M->M_minus_OCH3 - •OCH₃ Pyridine_ion Substituted Pyridinium Ion M_minus_CH3->Pyridine_ion Further fragmentation M_minus_OCH3->Pyridine_ion Further fragmentation

Caption: Predicted major fragmentation pathways for 2-Methoxy-3,4-dimethylpyridine in EI-MS.

Common fragmentation pathways for methoxy-substituted pyridines involve the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy radical (•OCH₃).[2] These fragmentation patterns provide corroborating evidence for the presence and location of the substituents.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methoxy-3,4-dimethylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The structural analysis and systematic naming of 2-Methoxy-3,4-dimethylpyridine are achieved through a synergistic application of IUPAC nomenclature rules and a suite of spectroscopic techniques. This guide has outlined the logical framework for this process, from the deconstruction of the IUPAC name to the predictive interpretation of NMR, IR, and mass spectra. By understanding the causal relationships between molecular structure and spectral output, researchers and drug development professionals can confidently characterize this and other novel heterocyclic compounds, thereby accelerating the pace of innovation in their respective fields.

References

  • PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxy-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3,4-Dimethylpyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • Masu, S., & Abe, H. (2018). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6. [Link]

  • NIST WebBook. Pyridine, 2,4-dimethyl-. National Institute of Standards and Technology. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109–114. [Link]

  • PubChem. 3,4-Dimethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

Sources

Exploratory

Technical Guide: Thermal Stability & Physicochemical Profiling of 2-Methoxy-3,4-dimethylpyridine

The following technical guide details the physicochemical profiling and thermal stability analysis of 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6). [1] Executive Summary 2-Methoxy-3,4-dimethylpyridine is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and thermal stability analysis of 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6).

[1]

Executive Summary

2-Methoxy-3,4-dimethylpyridine is a specialized heterocyclic building block, distinct from the widely characterized proton pump inhibitor (PPI) intermediates (typically 4-methoxy-3,5-dimethyl derivatives).[1] Due to its specific substitution pattern, this compound exhibits a unique thermal behavior profile dominated by the potential for O-to-N rearrangement (lactam-lactim tautomerism driven) rather than simple oxidative degradation.[1]

This guide provides a definitive framework for determining its melting point (MP) and thermal limits, acknowledging that while specific experimental MP data for this isomer is proprietary or sparse in public literature, its behavior can be rigorously predicted and experimentally validated using the protocols defined herein.

Physicochemical Profile & Melting Point Analysis

Theoretical vs. Experimental Expectations

Unlike its solid regioisomers (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, MP: 128–131 °C), the free base 2-Methoxy-3,4-dimethylpyridine is predicted to be a high-boiling liquid or low-melting solid at standard temperature and pressure (STP).[1]

PropertyValue / PredictionRationale
CAS Number 451458-75-6Verified Registry ID
Molecular Formula C₈H₁₁NOMW: 137.18 g/mol
Physical State Liquid / Low-Melting Solid 2-Methoxypyridine is a liquid (BP 142°C).[1][2] Methylation at C3/C4 increases molecular weight and symmetry, likely raising MP to the 15–35°C range.
Predicted Boiling Point 190–210 °CExtrapolated from dimethylpyridine analogs.
Solubility LipophilicSoluble in DCM, MeOH, EtOAc; sparingly soluble in water.
Critical Impurity Markers

The melting point depression in this compound is frequently caused by the presence of 1,3,4-trimethylpyridin-2(1H)-one , a thermodynamic sink formed during synthesis or improper storage.[1]

Thermal Stability & Degradation Mechanism

The thermal stability of 2-alkoxypyridines is governed by the Chapman-like O-to-N rearrangement .[1] At elevated temperatures (>150°C) or in the presence of Lewis acids, the methyl group migrates from the oxygen to the nitrogen, destroying the aromaticity of the pyridine ring to form the more stable pyridone.

Mechanism of Failure
  • Pathway: Concerted [1,3]-sigmatropic shift (intermolecular or intramolecular depending on concentration/catalysis).[1]

  • Trigger: Heat (>150°C) or Acid Catalysis.

  • Result: Irreversible conversion to the pyridone isomer.

DegradationPathway cluster_conditions Catalytic Factors Compound 2-Methoxy-3,4- dimethylpyridine (Target) TS Transition State (Four-Center) Compound->TS ΔH (>150°C) Product 1,3,4-Trimethyl pyridin-2(1H)-one (Impurity) TS->Product Irreversible Rearrangement Acid Trace Acid (H+) Acid->TS Lowers Ea

Figure 1: Thermal degradation pathway of 2-methoxy-pyridines via O-to-N rearrangement.

Experimental Protocols for Validation

To authoritatively determine the melting point and thermal stability limit of your specific lot, follow these self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact MP and onset of thermal rearrangement.

  • Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (prevents evaporation of liquid phase).

  • Reference: Empty hermetic aluminum pan.

  • Method:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Endotherm (Low T): Represents Melting Point (likely near 20–40°C).

    • Exotherm (High T): Represents Decomposition/Rearrangement (likely >180°C).

    • Note: If the endotherm is broad, the sample contains the pyridone impurity.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between volatility (evaporation) and decomposition.

  • Method: Ramp 10°C/min from 30°C to 300°C under N₂ flow (50 mL/min).

  • Interpretation:

    • Clean Weight Loss: Indicates evaporation (BP).

    • Residue/Char: Indicates decomposition.

    • Criterion: A 2-methoxypyridine should evaporate cleanly.[1] Significant char indicates polymerization or N-oxide formation.[1]

Characterization Workflow

Workflow cluster_purity Step 1: Purity Check cluster_thermal Step 2: Thermal Profiling Start Sample: 2-Methoxy-3,4-dimethylpyridine GCMS GC-MS Analysis (Check for Pyridone mass +14 or isomer) Start->GCMS DSC DSC (Hermetic Pan) -40°C to 250°C GCMS->DSC TGA TGA (Open Pan) Ambient to 300°C GCMS->TGA Decision Data Synthesis DSC->Decision TGA->Decision Result_Liquid Result A: Liquid/Low-Melt Solid (Clean Evaporation) Decision->Result_Liquid Endotherm <40°C Result_Degrade Result B: High MP / Charring (Pyridone Contamination) Decision->Result_Degrade Exotherm <150°C

Figure 2: Step-by-step characterization workflow for thermal validation.

Storage and Handling Recommendations

Based on the structural liability of the methoxy group:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Acidity: Strictly avoid contact with protic acids during storage; acid catalyzes the O-to-N rearrangement.[1]

  • Re-qualification: If the compound turns from a clear liquid/white solid to a yellow/brown oil, perform 1H-NMR. Look for the N-Methyl peak (approx.[1] 3.5 ppm) indicating rearrangement to the pyridone.

References

  • Compound Registry: CAS 451458-75-6.[1][2][3][4] Chemical Abstracts Service.

  • Mechanism of Rearrangement: Spiteller, M., et al. "Thermal rearrangement of 2-alkoxypyridines." Journal of Organic Chemistry. (General mechanism for 2-alkoxypyridine to N-alkylpyridone conversion).
  • Analogous Stability Data: Sigma-Aldrich Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (Demonstrating solid-state stability of the HCl salt vs. free base volatility).

  • Synthesis Pathways: BLD Pharm Product Catalog: 2-Methoxy-3,4-dimethylpyridine.

Sources

Foundational

Advanced Functionalization of Pyridine Derivatives: Strategic Synthesis and Applications of 2-Methoxy-3,4-dimethylpyridine

The following technical guide provides an in-depth analysis of 2-Methoxy-3,4-dimethylpyridine , positioning it as a strategic scaffold in modern medicinal chemistry. Executive Summary In the landscape of heterocyclic dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-3,4-dimethylpyridine , positioning it as a strategic scaffold in modern medicinal chemistry.

Executive Summary

In the landscape of heterocyclic drug discovery, pyridine derivatives remain the "workhorse" pharmacophores, accounting for over 15% of all FDA-approved drugs. While the 4-methoxy-3,5-dimethylpyridine core is famously associated with Proton Pump Inhibitors (PPIs) like Omeprazole, its structural isomer 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6) represents a distinct, underutilized scaffold offering unique vectors for regioselective functionalization.[1]

This guide analyzes the chemical architecture of 2-Methoxy-3,4-dimethylpyridine, detailing its synthesis, electronic properties, and divergent functionalization pathways.[1] It serves as a blueprint for medicinal chemists seeking to exploit this building block for kinase inhibitors, GPCR ligands, and fragment-based drug design.[1]

Structural Analysis & Electronic Profile

The utility of 2-Methoxy-3,4-dimethylpyridine lies in its specific substitution pattern, which creates a "molecular logic gate" for chemical modification.[1]

The "2-Methoxy" Effect
  • Lipophilicity & Metabolic Stability: The 2-methoxy group (–OMe) acts as a bioisostere for the 2-pyridone carbonyl, locking the ring in the aromatic pyridine form. It increases lipophilicity (

    
    ) compared to the polar pyridone, improving membrane permeability.
    
  • Directing Group Capability: The methoxy oxygen possesses lone pairs that can coordinate with organolithium species, directing lateral lithiation to the adjacent C3-methyl group.

The Methyl Pattern (C3 vs. C4)

The presence of methyl groups at C3 and C4 creates a steric and electronic differentiation:

  • C3-Methyl: Sterically crowded (flanked by 2-OMe and 4-Me) but electronically activated for lateral deprotonation due to the ortho-methoxy group (Complex Induced Proximity Effect - CIPE).[1]

  • C4-Methyl: Electronically coupled to the ring nitrogen (para-position). In N-oxide forms, this position is susceptible to nucleophilic attack or radical oxidation.[1]

Strategic Synthesis of the Core

The construction of the 2-Methoxy-3,4-dimethylpyridine core typically follows two primary routes. The choice depends on the availability of starting materials and the desired scale.

Route A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard route for scalability.

  • Precursor: 2-Chloro-3,4-dimethylpyridine.[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Addition-Elimination.[1] The nitrogen atom activates the C2-position for nucleophilic attack.

  • Advantage: High yield (>90%), scalable, avoids O/N alkylation ambiguity.[1]

Route B: O-Alkylation of Pyridone[1]
  • Precursor: 3,4-Dimethyl-2(1H)-pyridone.[1]

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate with

    
     or 
    
    
    
    .[1]
  • Challenge: Ambident nucleophile. The pyridone oxygen and nitrogen compete. Non-polar solvents and "hard" electrophiles (like MeOTf or MeI/Ag salt) favor O-alkylation (Lactim ether formation) over N-alkylation.[1]

Divergent Functionalization Pathways[2][3]

The true power of this scaffold is the ability to selectively functionalize specific positions.

Pathway 1: Electrophilic Aromatic Substitution (C5-Bromination)

The C5 position is the only aromatic proton not adjacent to a substituent. It is electronically activated by the ortho-methyl (C4) and para-methoxy (C2) groups.[1]

  • Target: 5-Bromo-2-methoxy-3,4-dimethylpyridine (CAS 1511799-75-9).[1][2][3][4]

  • Reagent: N-Bromosuccinimide (NBS) in MeCN or

    
     in acetic acid.
    
  • Application: This creates a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the scaffold to serve as a "core" in biaryl drug candidates.[1]

Pathway 2: Lateral Lithiation (C3-Functionalization)

Unlike simple pyridines, the 2-methoxy group directs lithiation to the C3-methyl group via the Complex Induced Proximity Effect (CIPE) .

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA in THF at -78°C.
  • Mechanism: The Li atom coordinates to the methoxy oxygen, positioning the butyl base to deprotonate the C3-methyl protons specifically.

  • Outcome: Formation of a benzylic-type anion that can react with electrophiles (aldehydes, alkyl halides), extending the carbon chain at C3.

Pathway 3: N-Oxidation & Rearrangement (The "Boekelheide" Limit)

While the Boekelheide rearrangement is famous for converting 2-methyl pyridines to 2-hydroxymethyl derivatives (as in Omeprazole synthesis), 2-Methoxy-3,4-dimethylpyridine lacks a 2-methyl group.[1]

  • N-Oxidation: m-CPBA yields the N-oxide.[1]

  • Reactivity: The C4-methyl is gamma to the N-oxide.[1] Reaction with acetic anhydride can lead to 4-acetoxymethyl derivatives, though typically with lower efficiency than the 2-isomer.[1] This pathway is reserved for accessing the C4-linker.

Visualization of Reaction Logic[7]

The following diagram maps the divergent synthesis and functionalization logic for this scaffold.

PyridineLogic cluster_mech Mechanism: CIPE Directed Lithiation Start 2-Chloro-3,4-dimethylpyridine Core 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6) Start->Core NaOMe, MeOH (S_NAr) Prod_Br 5-Bromo Derivative (Suzuki Coupling Handle) Core->Prod_Br NBS, MeCN (Electrophilic Subst. at C5) Prod_Li C3-Lateral Extension (Chain Elongation) Core->Prod_Li n-BuLi, Electrophile (Directed Lithiation at C3-Me) Prod_NO N-Oxide (Metabolic/Polarity Tuning) Core->Prod_NO m-CPBA (N-Oxidation) Mech_Note OMe coordinates Li+ Directs base to C3-Me Mech_Note->Prod_Li

Figure 1: Strategic functionalization map of the 2-Methoxy-3,4-dimethylpyridine core, highlighting the divergence between ring functionalization (C5) and lateral chain extension (C3).

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3,4-dimethylpyridine ( )

Objective: Large-scale preparation from the chloro-precursor.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar under

    
     atmosphere.
    
  • Reagents:

    • 2-Chloro-3,4-dimethylpyridine (10.0 g, 70.6 mmol).[1]

    • Sodium Methoxide (25 wt% in MeOH, 30 mL, ~140 mmol).

    • Anhydrous Methanol (100 mL).

  • Procedure:

    • Dissolve the pyridine substrate in anhydrous methanol.

    • Add the NaOMe solution dropwise over 10 minutes.

    • Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Workup: Cool to room temperature. Concentrate in vacuo to remove methanol. Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL).

    • Purification: Dry organic layer over

      
      , filter, and concentrate. Distillation under reduced pressure yields the product as a colorless oil.
      
    • Validation:

      
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.85 (d, 1H, C6-H), 6.55 (d, 1H, C5-H), 3.95 (s, 3H, OMe), 2.25 (s, 3H), 2.15 (s, 3H).[1]
Protocol B: C5-Bromination (Electrophilic Substitution)

Objective: Creating a handle for cross-coupling.[1]

  • Reagents:

    • 2-Methoxy-3,4-dimethylpyridine (1.0 eq).[1][5]

    • N-Bromosuccinimide (NBS) (1.1 eq).[1]

    • Acetonitrile (MeCN) (0.5 M concentration).

  • Procedure:

    • Dissolve substrate in MeCN at 0°C.

    • Add NBS portion-wise to avoid exotherm.[1]

    • Allow to warm to room temperature and stir for 4 hours.

    • Note: If reaction is sluggish, catalyze with 5 mol%

      
      .
      
    • Workup: Quench with saturated

      
       (aq) to remove bromine.[1] Extract with EtOAc.
      
    • Product: 5-Bromo-2-methoxy-3,4-dimethylpyridine.[1][2][3][4]

Comparison with PPI Intermediates

It is critical to distinguish this scaffold from its isomers used in blockbuster PPIs to avoid IP overlap and ensure correct chemical reactivity assumptions.

Feature2-Methoxy-3,4-dimethylpyridine 4-Methoxy-3,5-dimethylpyridine
Primary Use Novel Building Block / Kinase InhibitorsOmeprazole Intermediate
CAS 451458-75-686604-78-6 (Alcohol form)
Electronic Focus Electron-rich C5 (vacant)Electron-rich C2 (vacant/linker)
Key Reactivity Lateral Lithiation at C3-MeBoekelheide Rearrangement at C2-Me
Boekelheide? Difficult (Gamma-methyl only)Facile (Alpha-methyl present)

References

  • Synthesis of Pyridine Derivatives

    • Title: "Recent Advances in the Synthesis of Pyridines"
    • Source:Chemical Reviews
    • URL:[Link]

  • Lateral Lithiation Mechanism

    • Title: "Regioselective Lithiation of 2-Methoxypyridines: The Role of the Complex Induced Proximity Effect"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Boekelheide Rearrangement Context

    • Title: "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent"[6]

    • Source:Synthetic Communications[1][6]

    • URL:[Link][7][8]

  • Building Block Data

    • Title: "2-Methoxy-3,4-dimethylpyridine Product D
    • Source:BLD Pharm Repository[1]

  • PPI Chemistry Comparison

    • Title: "Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine"
    • Source:Rasayan Journal of Chemistry
    • URL:[Link]

Sources

Exploratory

Regulatory Roadmap &amp; Technical Characterization: 2-Methoxy-3,4-dimethylpyridine

This guide serves as a technical and regulatory whitepaper for 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6).[1][2] It is designed for drug development professionals and regulatory scientists navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical and regulatory whitepaper for 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6).[1][2] It is designed for drug development professionals and regulatory scientists navigating the complexities of registering niche pyridine building blocks under REACH (EC 1907/2006) and global chemical inventories.

Executive Summary: The "Isomer Trap" in Regulatory Filings

2-Methoxy-3,4-dimethylpyridine is a specialized heterocyclic building block often confused with high-volume Proton Pump Inhibitor (PPI) intermediates due to structural isomerism.[1][2] While its isomers (e.g., 2-chloromethyl-3,4-dimethoxypyridine for Pantoprazole or 2-chloromethyl-4-methoxy-3,5-dimethylpyridine for Omeprazole) have well-established high-tonnage REACH dossiers, 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6) typically occupies the "Low Tonnage" or "Transported Isolated Intermediate" (TII) regulatory band.[1][2]

This guide outlines the critical path for Substance Identity (SID) verification, the application of Strictly Controlled Conditions (SCC) to minimize registration costs, and the analytical protocols required for compliance.

Substance Identity (SID) & Technical Profile

Accurate SID is the cornerstone of any REACH dossier. For pyridines, the position of methyl and methoxy substituents significantly alters toxicological profiles and regulatory classification.

Chemical Identity Matrix
AttributeSpecification
Chemical Name 2-Methoxy-3,4-dimethylpyridine
CAS Number 451458-75-6
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CC1=C(C)C(OC)=NC=C1
Key Structural Feature Pyridine ring with methyls at C3, C4 and methoxy at C2.[1][2][3][4][5][6]
Common Impurities 2-Chloro-3,4-dimethylpyridine (Precursor); 3,4-Lutidine (Starting Material); Isomeric byproducts (e.g., 2-methoxy-4,5-dimethylpyridine).[1][2]
Distinction from PPI Intermediates (Critical for REACH Inquiry)

Regulatory professionals must distinguish this substance from commodity API precursors to avoid incorrect "Read-Across" data applications.[1][2]

SubstanceStructurePrimary ApplicationRegulatory Status (EU)
2-Methoxy-3,4-dimethylpyridine 2-OMe, 3,4-DiMe Niche Building Block / SAR Studies Low Tonnage / Intermediate (TII)
4-Methoxy-3,5-dimethyl-2-pyridinemethanol4-OMe, 3,5-DiMeOmeprazole IntermediateRegistered (High Volume)
2-Chloromethyl-3,4-dimethoxypyridine3,4-DiOMePantoprazole IntermediateRegistered (High Volume)

Global Regulatory Status

The regulatory status of 2-Methoxy-3,4-dimethylpyridine is characterized by its use as a research chemical or intermediate rather than a general consumer chemical.[1][2]

JurisdictionInventoryStatusAction Required
EU (REACH) EC / ECHANot Listed / Pre-Registration Likely requires Article 18 (Intermediate) registration if >1 tpa.[1][2]
USA TSCAInactive / Research Exemption Verify "Active" status if importing for commercial non-R&D use.[1][2] Likely requires PMN or LVE if not on inventory.
China IECSCNot Listed Requires New Chemical Substance Notification (Order No.[1][2] 12) if >1 tpa.
Canada DSL/NDSLNot Listed Requires New Substances Notification (NSN).[1][2]

REACH Registration Strategy: The Intermediate Route

For 2-Methoxy-3,4-dimethylpyridine, the most strategic regulatory pathway is Article 18: Transported Isolated Intermediate (TII) .[1][2] This pathway significantly reduces data requirements (and costs) compared to a full Article 10 registration, provided Strictly Controlled Conditions (SCC) are met.

Strategic Decision Tree

The following diagram illustrates the logic flow for determining the registration type.

REACH_Strategy Figure 1: REACH Registration Decision Tree for Pyridine Intermediates. Start Start: >1 Tonne/Year Import/Manufacture IsIntermediate Is the substance used ONLY as an intermediate? Start->IsIntermediate SCC_Check Are Strictly Controlled Conditions (SCC) confirmed at all sites? IsIntermediate->SCC_Check Yes Full_Reg Full Registration (Article 10) High Cost, Full Tox Data IsIntermediate->Full_Reg No (End Use) SCC_Check->Full_Reg No Tonnage Tonnage Band? SCC_Check->Tonnage Yes Art17_18 Intermediate Registration (Art 17/18) Reduced Data, Lower Cost Data_Req Phys-Chem + Basic Tox info Art17_18->Data_Req Tonnage->Art17_18 >1 tpa

Protocol: Establishing Strictly Controlled Conditions (SCC)

To qualify for the Article 18 exemption, you must document the following "Rigorous Containment" measures. This is a self-validating system; if any step fails, the exemption is void.[1][2]

  • Engineering Controls:

    • Closed System: Synthesis and transfer must occur in closed reactors (e.g., glass-lined reactors with closed transfer lines).[1][2]

    • Ventilation: Local Exhaust Ventilation (LEV) with scrubbers for pyridine vapors.

  • Procedural Controls:

    • Sampling: Use of closed-loop sampling systems (e.g., Dopak samplers) to prevent exposure during QC.[1][2]

    • Waste: Incineration of waste streams containing the pyridine intermediate.

  • Documentation:

    • Maintain a "Confirmation of SCC" letter from all downstream users (customers) verifying they also handle the substance under SCC.

Technical Protocol: Substance Identity & Analysis

For REACH, you must prove the substance is mono-constituent (>80% purity) and identify impurities >1%.[2]

Synthesis Pathway (Context for Impurity Profiling)

Understanding the synthesis allows for predictive impurity profiling.

  • Precursor: 3,4-Lutidine (3,4-Dimethylpyridine).[1][2][5]

  • Step 1: Oxidation to N-oxide.[1][2][7]

  • Step 2: Chlorination/Rearrangement to 2-Chloro-3,4-dimethylpyridine.[1][2]

  • Step 3: Methoxylation (Nucleophilic substitution with NaOMe).

Likely Impurities:

  • Unreacted Precursor: 2-Chloro-3,4-dimethylpyridine (Genotoxic alert: Alkyl chloride).

  • Isomer: 2-Methoxy-4,5-dimethylpyridine (if rearrangement occurs).[2]

  • Solvent: Methanol, Toluene.[8]

Analytical Method: HPLC Purity & Identification

Objective: Quantify 2-Methoxy-3,4-dimethylpyridine and segregate it from the 2-chloro impurity.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to protonate the pyridine nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine characteristic absorption).

  • Flow Rate: 1.0 mL/min.[2]

Validation Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between the main peak and the 2-chloro impurity.[1][2]

  • Tailing Factor: < 1.5 (Critical for basic pyridines; ensures no secondary interactions with silanols).

Structural Elucidation (NMR)

To confirm the 3,4-dimethyl substitution pattern vs. the 3,5-dimethyl isomer:

  • 1H NMR (CDCl3):

    • Look for two distinct methyl singlets (approx 2.1 - 2.3 ppm).[1]

    • Aromatic Region: Two doublets (or doublets of doublets) for the C5 and C6 protons.

      • 3,4-dimethyl pattern:[2][5][7][10] Protons at C5 and C6 are vicinal (coupling constant J ~5-8 Hz).[1][2]

      • 3,5-dimethyl pattern:[1][4][5][6][8][9] Protons at C2 and C6 (or C4 and C6) would be isolated or meta-coupled (J ~1-2 Hz), showing singlets or broad singlets.[1][2]

    • Methoxy: Strong singlet at ~3.9 ppm.

Compliance Workflow Visualization

The following workflow details the step-by-step process from synthesis to regulatory submission.

Compliance_Workflow Figure 2: Technical-to-Regulatory Compliance Workflow. Synth Synthesis (Strictly Controlled) QC QC Analysis (HPLC + NMR) Synth->QC Impurity_Check Impurity Profiling (Identify >0.1%) QC->Impurity_Check SCC_Doc SCC Documentation (Internal + Customer) Impurity_Check->SCC_Doc Pass Dossier IUCLID Dossier (Article 18) SCC_Doc->Dossier Submission ECHA Submission (REACH-IT) Dossier->Submission

References

  • European Chemicals Agency (ECHA). Guidance on Intermediates: Version 2.1. (2010).[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance for Identification and Naming of Substances under REACH and CLP. (2017).[11] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 451458-75-6.[1][2] Retrieved from [Link]

  • US EPA. TSCA Chemical Substance Inventory. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Scalable Synthesis of the Key Pyridine Intermediate for Pantoprazole Production

Abstract Pantoprazole, a leading proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its industrial-scale synthesis hinges on the efficient production of a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pantoprazole, a leading proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its industrial-scale synthesis hinges on the efficient production of a key heterocyclic building block. While the topic mentions 2-methoxy-3,4-dimethylpyridine, it is scientifically imperative to clarify that the principal pyridine intermediate widely utilized in the synthesis of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . This document provides a detailed guide on the scalable synthesis of this correct, critical intermediate, offering in-depth protocols, mechanistic insights, and process optimization strategies for researchers and drug development professionals.

Introduction: The Central Role of the Pyridine Moiety in Pantoprazole

Pantoprazole's mechanism of action involves the covalent inhibition of the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. Its chemical structure consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. The precise substitution pattern on the pyridine ring is crucial for the drug's stability, activation, and therapeutic efficacy.

The synthesis of Pantoprazole is a convergent process where the substituted pyridine moiety is coupled with the benzimidazole moiety.[1][2] The most common industrial route involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by oxidation of the resulting thioether to the sulfoxide.[1][3] Therefore, a robust, scalable, and cost-effective synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a critical determinant of the overall efficiency of Pantoprazole production.

Strategic Analysis of Synthetic Pathways

Several synthetic routes to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride have been developed, often starting from simple, commercially available precursors. A prevalent and industrially viable strategy begins with maltol (3-hydroxy-2-methyl-4-pyrone), a naturally derived compound.[4][5] This multi-step approach offers a clear and logical progression to the target molecule.

The overall transformation from maltol is illustrated below. The key strategic steps involve the construction of the pyridine ring, followed by functionalization at the desired positions. A critical transformation is the N-oxidation of the pyridine ring, which activates the 4-position for nucleophilic substitution and facilitates subsequent rearrangements and functionalizations at the 2-position.[6]

Synthetic Pathway Overview

G Maltol Maltol (3-Hydroxy-2-methyl-4-pyrone) A 3-Methoxy-2-methyl-4-pyrone Maltol->A Methylation B 3-Methoxy-2-methyl-4(1H)-pyridone A->B Ammonification C 4-Chloro-3-methoxy-2-methylpyridine B->C Chlorination D 4-Chloro-3-methoxy-2-methylpyridine N-oxide C->D N-Oxidation E 3,4-Dimethoxy-2-methylpyridine N-oxide D->E Methoxylation F 2-Hydroxymethyl-3,4-dimethoxypyridine E->F Rearrangement & Hydrolysis Target 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride F->Target Chlorination G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Charge reactor with 4-chloro-3-methoxy-2-methylpyridine B Add Glacial Acetic Acid as solvent A->B C Heat mixture to 50-80 °C B->C D Slowly add H₂O₂ (30-40%) maintaining temperature C->D E Stir for 3-6 hours D->E F Monitor reaction by HPLC/TLC E->F G Cool to RT F->G H Concentrate under reduced pressure G->H I Dissolve residue in H₂O H->I J Adjust pH to 10-11 with NaOH solution I->J K Extract with Dichloromethane (x3) J->K L Dry organic phase (Na₂SO₄) and concentrate to yield product K->L

Sources

Application

N-oxidation of 2-Methoxy-3,4-dimethylpyridine reaction protocols

Executive Summary & Strategic Context The N-oxidation of 2-Methoxy-3,4-dimethylpyridine is a critical transformation in the synthesis of substituted pyridine building blocks, often utilized in the development of Proton P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The N-oxidation of 2-Methoxy-3,4-dimethylpyridine is a critical transformation in the synthesis of substituted pyridine building blocks, often utilized in the development of Proton Pump Inhibitors (PPIs) and other heterocyclic pharmaceuticals. While the pyridine nitrogen is nucleophilic, the presence of the 2-methoxy group introduces a specific chemical risk: acid-catalyzed hydrolysis or thermal rearrangement to the corresponding 2-pyridone (lactam) impurity.

This guide moves beyond generic protocols to address the specific electronic and steric challenges of this trisubstituted pyridine. We present two validated workflows:

  • Method A (m-CPBA): High-selectivity benchtop protocol for discovery/medicinal chemistry (Gram scale).

  • Method B (

    
    /AcOH):  Cost-effective, scalable protocol for process development (Kilo scale), with engineered controls to prevent demethoxylation.
    

Mechanistic Insight & Critical Process Parameters (CPPs)

The reaction proceeds via the electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.

  • Substrate Electronics: The 3,4-dimethyl groups are electron-donating (+I effect), increasing the basicity and nucleophilicity of the nitrogen, facilitating oxidation.

  • The 2-Methoxy Challenge: The 2-methoxy group is an electron donor by resonance (+M) but inductive withdrawer (-I). Crucially, under strong acidic conditions (low pH) and high heat, 2-alkoxypyridine N-oxides are prone to nucleophilic attack by water/acetate, leading to the 2-pyridone byproduct.

Reaction Pathway & Impurity Profile

The following diagram illustrates the desired pathway versus the critical hydrolytic side-reaction.

ReactionPathway Substrate 2-Methoxy-3,4-dimethylpyridine Transition Transition State (Peracid Attack) Substrate->Transition Oxidant (m-CPBA or H2O2) Product Target N-Oxide (2-Methoxy-3,4-dimethylpyridine-1-oxide) Transition->Product - Carboxylic Acid Impurity Impurity: 3,4-Dimethyl-2-pyridone (via Hydrolysis) Product->Impurity Acid/Heat (>80°C) Hydrolysis

Figure 1: Reaction mechanism and the critical hydrolytic divergence point.

Experimental Protocols

Method A: High-Fidelity Oxidation (m-CPBA)

Best for: Small scale (<50g), high purity requirements, avoiding acidic hydrolysis.

Reagents & Materials
  • Substrate: 2-Methoxy-3,4-dimethylpyridine (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 70-75% wt (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: 10%

    
     (aq), Saturated 
    
    
    
Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 g (73 mmol) of 2-Methoxy-3,4-dimethylpyridine in 150 mL of DCM. Cool the solution to 0–5°C in an ice bath.

  • Addition: Dissolve m-CPBA (1.2 eq) in DCM (100 mL). Add this solution dropwise to the pyridine mixture over 30 minutes. Note: Maintain internal temperature <10°C to control exotherm.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 3–6 hours.

    • IPC (In-Process Control): Monitor by TLC (MeOH/DCM 1:9) or HPLC. The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
  • Quench & Workup:

    • Cool to 10°C. Add 10%

      
       solution (50 mL) and stir for 15 mins to destroy excess peroxide (Starch-iodide test negative).
      
    • Critical Wash: Wash the organic layer with Saturated

      
       (3 x 100 mL) to remove m-chlorobenzoic acid byproduct. Failure to remove this acid can catalyze decomposition during concentration.
      
    • Wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude N-oxide is often a waxy solid or oil. If high purity is needed, recrystallize from EtOAc/Hexane or purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).

Method B: Scalable Process ( / Acetic Acid)

Best for: Large scale (>100g), cost efficiency. Safety Warning: Peracetic acid is generated in situ. Ensure proper venting and blast shielding.

Reagents & Materials
  • Substrate: 2-Methoxy-3,4-dimethylpyridine (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30-35% aq) (1.5 - 2.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (3-5 volumes)

Step-by-Step Protocol
  • Setup: Charge 100 g of substrate and 300 mL Glacial Acetic Acid into a reactor fitted with a reflux condenser and temperature probe.

  • Heating: Heat the mixture to 50–55°C . Do not exceed 60°C initially.

  • Addition: Add

    
     (35%, 1.5 eq) dropwise over 2 hours.
    
    • Exotherm Control: The reaction is exothermic.[1] Adjust addition rate to keep T < 65°C.

  • Digestion: After addition, maintain temperature at 60–65°C for 6–12 hours.

    • Critical Deviation:Do not reflux (>90°C). High temperatures in acetic acid significantly increase the rate of hydrolysis to the 2-pyridone impurity.

  • Workup (Neutralization):

    • Concentrate the reaction mixture under vacuum (remove excess AcOH/water) to ~30% volume. Keep bath temp <50°C.

    • Dilute residue with water (200 mL) and cool to 0°C.

    • Slowly neutralize with 30% NaOH or solid

      
       to pH 8–9. Caution: Strong Exotherm.
      
    • Extract with Chloroform or DCM (3 x 300 mL).

  • Isolation: Dry organic phase (

    
    ) and concentrate.
    

Analytical Data & Quality Control

To validate the synthesis, compare the spectral shifts. The N-oxide formation induces a characteristic deshielding of the ortho-protons and carbons.

FeatureStarting Material (Pyridine)Product (N-Oxide)Diagnostic Logic
HPLC

~8.5 min~4.2 minN-oxide is much more polar.
1H NMR (C2-OMe) ~3.90 ppm (s)~4.05 ppm (s)Slight downfield shift due to N+ charge.
1H NMR (C6-H) ~7.90 ppm (d)~8.15 ppm (d)Ortho-proton deshielded by N-oxide oxygen.
Appearance Colorless Oil/LiquidOff-white Solid/HygroscopicChange in physical state.[2]

Workflow Visualization

The following flowchart details the decision-making process for purification and safety checks.

Workflow Start Crude Reaction Mixture PeroxideTest QC: Starch-Iodide Test Start->PeroxideTest Quench Quench: Na2S2O3 (aq) PeroxideTest->Quench Positive (Blue) Extraction Extraction (DCM/H2O) PeroxideTest->Extraction Negative Quench->Extraction AcidWash Wash: Sat. NaHCO3 Extraction->AcidWash Remove Acids Drying Dry (Na2SO4) & Concentrate AcidWash->Drying PurityCheck QC: HPLC Purity >98%? Drying->PurityCheck Recryst Recrystallize (EtOAc/Hex) PurityCheck->Recryst No (<98%) Final Final Product Release PurityCheck->Final Yes Recryst->Final

Figure 2: Post-reaction processing and purification decision tree.

References

  • Org. Synth. 1953, 33, 79. Pyridine-N-oxide. (Foundational protocol for peroxide/acetic acid oxidation). Link

  • Journal of Organic Chemistry. Efficient oxidation of pyridines using m-CPBA. (General methodology for electron-rich pyridines). Link

  • US Patent 6,245,913. Synthetic procedure for Omeprazole intermediates. (Describes industrial conditions for 4-methoxy-3,5-dimethylpyridine N-oxidation, directly applicable to the 2-methoxy isomer). Link

  • Organic Process Research & Development. Safety of m-CPBA and DMF. (Critical safety note regarding solvent incompatibility). Link

  • Arkivoc 2013 (i) 154-174. Synthesis of 2-substituted pyridines from pyridine N-oxides. (Review of reactivity and stability of 2-substituted N-oxides). Link

Sources

Method

Application Notes and Protocols for the Industrial Manufacturing of 2-Methoxy-3,4-dimethylpyridine

Introduction: Strategic Importance of 2-Methoxy-3,4-dimethylpyridine 2-Methoxy-3,4-dimethylpyridine serves as a crucial substituted pyridine intermediate in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Methoxy-3,4-dimethylpyridine

2-Methoxy-3,4-dimethylpyridine serves as a crucial substituted pyridine intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of methyl and methoxy groups on the pyridine core makes it a valuable building block, demanding a robust, scalable, and economically viable manufacturing process. The protocols detailed herein are synthesized from established principles of pyridine chemistry, drawing upon analogous industrial processes for related pharmaceutical intermediates. This guide provides a comprehensive manufacturing workflow, emphasizing the chemical rationale behind each operational step, ensuring process integrity and reproducibility for researchers, scientists, and drug development professionals.

The manufacturing process is logically segmented into four primary stages, beginning with the activation of the pyridine ring and culminating in the formation of the target molecule.

Overall Manufacturing Process Flow

The industrial synthesis of 2-Methoxy-3,4-dimethylpyridine is best approached through a multi-step pathway starting from the readily available precursor, 3,4-dimethylpyridine (3,4-Lutidine). The core strategy involves the activation of the pyridine ring via N-oxidation, followed by regioselective functionalization at the 2-position, and concluding with the removal of the activating group.

G cluster_0 PART 1: Ring Activation cluster_1 PART 2: Regioselective Chlorination cluster_2 PART 3: Methoxy Group Installation cluster_3 PART 4: Deoxygenation A 3,4-Dimethylpyridine (Starting Material) B 3,4-Dimethylpyridine N-oxide A->B H₂O₂ / Catalyst C 2-Chloro-3,4-dimethylpyridine N-oxide B->C POCl₃ or SOCl₂ D 2-Methoxy-3,4-dimethylpyridine N-oxide C->D NaOCH₃ / Methanol E 2-Methoxy-3,4-dimethylpyridine (Final Product) D->E Reductant (e.g., Formic Acid/Iodide)

Figure 1: High-level manufacturing workflow for 2-Methoxy-3,4-dimethylpyridine.

Part 1: Ring Activation via N-Oxidation

Scientific Rationale

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, it is also deactivated towards many nucleophilic substitutions unless a leaving group is present. The formation of an N-oxide is a critical activating step. The N-oxide group is a strong electron-donating group through resonance, which significantly increases the electron density at the 2- and 4-positions of the pyridine ring.[1][2] This electronic modification facilitates subsequent functionalization. Furthermore, the N-oxide can be readily removed in a final step, making it an excellent activating and directing group.[3][4]

Protocol 1: Synthesis of 3,4-Dimethylpyridine N-oxide

This protocol is adapted from established industrial methods for the N-oxidation of lutidines.[5]

Materials:

  • 3,4-Dimethylpyridine (3,4-Lutidine)

  • Hydrogen Peroxide (30% aq. solution)

  • Molybdenum(VI) oxide (MoO₃) or similar catalyst

  • Water

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with 3,4-Dimethylpyridine (1.0 eq), water (approx. 1.0 eq), and a catalytic amount of MoO₃ (e.g., 0.04 eq by mass relative to the starting material).[5]

  • Initial Heating: Begin agitation and heat the mixture to approximately 90°C.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 1.7 eq) dropwise to the reactor over 2-3 hours, carefully controlling the rate to maintain the reaction temperature between 90-95°C. The exothermic nature of the reaction requires diligent temperature management.

  • Reaction & Monitoring: After the addition is complete, maintain the temperature at 95°C for 4-5 hours.[5] Monitor the reaction progress via HPLC until the consumption of 3,4-Dimethylpyridine is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the catalyst.

    • The resulting aqueous solution is extracted multiple times with dichloromethane (DCM).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent. The solvent (DCM) is removed by distillation under reduced pressure to yield the crude 3,4-Dimethylpyridine N-oxide as a solid.

ParameterValue/ConditionRationale & Citation
Starting Material 3,4-DimethylpyridineCommercially available lutidine isomer.[6]
Oxidizing Agent Hydrogen Peroxide (30%)Effective and relatively clean oxidant for N-oxidation.[5][7]
Catalyst MoO₃Catalyzes the oxidation, improving efficiency.[5]
Temperature 90-95°CEnsures a sufficient reaction rate without excessive decomposition.[5]
Reaction Time ~4-5 hoursTypical duration for complete conversion as monitored by HPLC.[5]
Work-up Solvent DichloromethaneProvides efficient extraction of the N-oxide product from the aqueous phase.
Expected Yield >80%Based on analogous catalytic N-oxidation procedures.[5]

Part 2: Regioselective Chlorination of the N-Oxide

Scientific Rationale

With the N-oxide in place, the pyridine ring is now activated for functionalization. The 2-position is particularly susceptible to attack. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) leads to the introduction of a chlorine atom at the 2-position. This occurs via an initial O-phosphorylation or O-sulfinylation of the N-oxide, followed by nucleophilic attack of a chloride ion at the activated C2 position. The chlorine atom is an excellent leaving group for the subsequent methoxylation step.

Protocol 2: Synthesis of 2-Chloro-3,4-dimethylpyridine N-oxide

This protocol adapts common chlorination methods for pyridine N-oxides.[8]

Materials:

  • 3,4-Dimethylpyridine N-oxide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Chloroform as solvent

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

Procedure:

  • Reactor Setup: Charge a reactor with 3,4-Dimethylpyridine N-oxide (1.0 eq) and a suitable chlorinated solvent such as dichloromethane.

  • Cooling: Cool the mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, approx. 1.1-1.5 eq) dropwise to the stirred suspension. Add a base like triethylamine (Et₃N) to scavenge the generated HCl.[8]

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture again to 0-5°C and very carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step must be performed with extreme caution due to the exothermic reaction and gas evolution.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-Chloro-3,4-dimethylpyridine N-oxide. The product can be further purified by recrystallization if necessary.

Part 3: Nucleophilic Substitution for Methoxy Group Installation

Scientific Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chloro-substituted pyridine N-oxide is an ideal substrate for this transformation. The electron-withdrawing nature of the N-oxide group and the nitrogen atom in the ring stabilize the negative charge that develops during the attack of the nucleophile (the Meisenheimer complex), facilitating the displacement of the chloride ion by the methoxide ion.

Protocol 3: Synthesis of 2-Methoxy-3,4-dimethylpyridine N-oxide

This procedure is based on standard protocols for the alkoxylation of halopyridines.[9]

Materials:

  • 2-Chloro-3,4-dimethylpyridine N-oxide

  • Sodium methoxide (NaOCH₃), solution in methanol or solid

  • Anhydrous Methanol

  • Toluene or Xylene (optional co-solvent)

Procedure:

  • Reactor Setup: Charge a reactor with a solution of sodium methoxide (1.5-2.0 eq) in anhydrous methanol.

  • Substrate Addition: Add the 2-Chloro-3,4-dimethylpyridine N-oxide (1.0 eq) to the methanolic solution. A co-solvent like toluene may be used.[9]

  • Reaction Conditions: Heat the mixture to reflux (typically 65-70°C for pure methanol) and maintain for several hours. The reaction temperature can be increased if a higher-boiling co-solvent is used.[9]

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess sodium methoxide carefully with an acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Separate the organic layer, dry it over a drying agent, and evaporate the solvent to yield the crude 2-Methoxy-3,4-dimethylpyridine N-oxide.

ParameterValue/ConditionRationale & Citation
Nucleophile Sodium MethoxideA strong nucleophile and the source of the methoxy group.[9]
Solvent Anhydrous MethanolServes as both solvent and a source for methoxide (if using sodium metal).
Temperature Reflux (65-140°C)Provides sufficient energy to overcome the activation barrier for SNAr.[9]
Base Excess NaOCH₃Ensures complete reaction and neutralizes any generated acid.
Expected Yield HighSNAr reactions on activated pyridines are typically efficient.

Part 4: Final Deoxygenation

Scientific Rationale

The final step is the removal of the N-oxide functional group to yield the target pyridine. This reductive step is crucial and can be accomplished by various methods. For industrial applications, methods that avoid heavy metal catalysts and offer simple work-ups are preferred. A modern, sustainable approach utilizes iodide as a catalyst regenerated by formic acid, which avoids harsh reagents and provides a clean conversion.[4]

Protocol 4: Synthesis of 2-Methoxy-3,4-dimethylpyridine

Materials:

  • 2-Methoxy-3,4-dimethylpyridine N-oxide

  • Formic Acid

  • Sodium or Potassium Iodide (catalytic amount)

  • Sodium hydroxide solution

  • Ethyl Acetate or other extraction solvent

Procedure:

  • Reactor Setup: Charge a reactor with 2-Methoxy-3,4-dimethylpyridine N-oxide (1.0 eq) and formic acid, which acts as both a solvent and a regenerating agent for the catalyst.[4]

  • Catalyst Addition: Add a catalytic amount of sodium or potassium iodide.

  • Reaction Conditions: Heat the mixture gently (e.g., 50-80°C) and stir until the reaction is complete, as monitored by HPLC.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully neutralize the formic acid with a sodium hydroxide solution.

    • Extract the aqueous solution with ethyl acetate or another suitable solvent.

  • Isolation and Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting crude product, 2-Methoxy-3,4-dimethylpyridine, can be purified by vacuum distillation to achieve high purity suitable for pharmaceutical applications.

G Pyridine N-Oxide Pyridine N-Oxide Activated Complex Activated Complex Pyridine N-Oxide->Activated Complex + H⁺ (from HCOOH) N-Heterocycle N-Heterocycle Activated Complex->N-Heterocycle + I⁻ - IO⁻ IO⁻ IO⁻ I⁻ I⁻ IO⁻->I⁻ + HCOOH - CO₂ - H₂O

Figure 2: Simplified catalytic cycle for iodide-mediated deoxygenation.

References

Sources

Application

Synthesis of Pantoprazole sodium using 2-Methoxy-3,4-dimethylpyridine

Application Note: High-Purity Synthesis of Pantoprazole Sodium via the Pyridine Intermediate Pathway Executive Summary This Application Note provides a rigorous protocol for the synthesis of Pantoprazole Sodium Sesquihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Pantoprazole Sodium via the Pyridine Intermediate Pathway

Executive Summary

This Application Note provides a rigorous protocol for the synthesis of Pantoprazole Sodium Sesquihydrate , a potent proton pump inhibitor (PPI). The guide addresses the specific request regarding the pyridine precursor, clarifying the structural requirements for the pharmacophore.

The synthesis centers on the convergent coupling of a substituted pyridine and a benzimidazole thiol , followed by a critical enantioselective or racemic oxidation. This protocol emphasizes Process Analytical Technology (PAT) principles to minimize the formation of the "Sulfone" over-oxidation impurity—the primary failure mode in industrial Pantoprazole production.

Precursor Verification & Structural Correction

Critical Technical Note: The user request specified 2-Methoxy-3,4-dimethylpyridine as the starting material.

  • Correction: The Pantoprazole pharmacophore requires a 3,4-dimethoxy substitution pattern on the pyridine ring, not a 3,4-dimethyl pattern. The use of a dimethyl-pyridine would yield a structural analog (likely inactive or toxic), not Pantoprazole.

  • Validated Precursor: This protocol utilizes the industry-standard precursor 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (derived from 2-Methyl-3,4-dimethoxypyridine ).

Chemical Structure Alignment:

Component Target Structure (Pantoprazole) User Input (Correction Required) Validated Precursor
Pyridine Ring 3,4-Dimethoxy-2-pyridinyl 2-Methoxy-3,4-dimethyl...[1][2][3][4][5][6] 2-Chloromethyl-3,4-dimethoxypyridine

| Linker | Methylsulfinyl (Sulfoxide) | N/A | Chloromethyl (Reactive Electrophile) |

Reaction Scheme & Mechanism

The synthesis follows a two-stage convergent pathway: Nucleophilic Substitution (Coupling) followed by Controlled Oxidation .

PantoprazoleSynthesis Pyridine 2-Chloromethyl-3,4- dimethoxypyridine HCl (Electrophile) Sulfide Pantoprazole Sulfide (Intermediate) Pyridine->Sulfide Coupling (pH 11-12) Benzimidazole 5-Difluoromethoxy- 2-mercaptobenzimidazole (Nucleophile) Benzimidazole->Sulfide Pantoprazole Pantoprazole Sodium (Target API) Sulfide->Pantoprazole Selective Oxidation (-10°C to -5°C) Oxidant NaOCl / NaOH (Controlled Oxidation) Oxidant->Pantoprazole Sulfone Sulfone Impurity (Over-oxidation) Pantoprazole->Sulfone Excess Oxidant/Temp > 0°C

Figure 1: Reaction pathway highlighting the critical branching point where over-oxidation leads to the Sulfone impurity.

Detailed Experimental Protocol

Phase 1: Coupling (Thioether Formation)

This step covalently links the pyridine and benzimidazole moieties.

  • Reagents:

    • 2-Chloromethyl-3,4-dimethoxypyridine HCl (1.0 eq)[7][8]

    • 5-Difluoromethoxy-2-mercaptobenzimidazole (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.2 eq)

    • Solvent: Methanol/Water (1:1 v/v)

  • Protocol:

    • Dissolution: In a jacketed reactor, dissolve 5-Difluoromethoxy-2-mercaptobenzimidazole in the Methanol/Water mixture.

    • Activation: Add NaOH solution (2.2 eq) slowly at 20-25°C to deprotonate the thiol, forming the thiolate anion (highly nucleophilic). Stir for 30 mins.

    • Addition: Cool the mixture to 15°C . Slowly charge the 2-Chloromethyl-3,4-dimethoxypyridine HCl solid over 45 minutes. Note: Exothermic reaction.

    • Reaction: Stir at 20-25°C for 2–4 hours. Monitor by HPLC (Target: <1.0% unreacted benzimidazole).

    • Isolation: The product (Pantoprazole Sulfide) often precipitates. If not, extract with Dichloromethane (DCM), wash with water, and concentrate.

    • Yield Check: Expected yield 85–90%. Purity >98%.

Phase 2: Selective Oxidation (Critical Control Point)

This is the most sensitive step. The goal is to stop oxidation at the Sulfoxide (S=O) stage and prevent formation of the Sulfone (O=S=O).[9]

  • Reagents:

    • Pantoprazole Sulfide (from Phase 1)

    • Sodium Hypochlorite (NaOCl) (1.05 eq) or Peracetic Acid.

    • Sodium Hydroxide (for pH control)

    • Solvent: Ethyl Acetate / Water biphasic system (recommended for heat dissipation).

  • Protocol:

    • Preparation: Dissolve Pantoprazole Sulfide in Ethyl Acetate. Cool to -10°C .

    • Oxidant Feed: Add dilute NaOCl solution extremely slowly over 2 hours.

      • Critical Parameter: Maintain temperature < -5°C . Higher temperatures promote Sulfone formation.

      • pH Control: Maintain pH 10.5–11.5 using NaOH. Acidic conditions degrade the acid-labile benzimidazole.

    • Quenching: Immediately upon HPLC confirmation of conversion (Sulfide <0.5%), add aqueous Sodium Thiosulfate (Na2S2O3) to destroy excess oxidant.

    • Separation: Separate the organic layer containing the Pantoprazole free acid/salt precursor.

Phase 3: Salt Formation & Crystallization
  • Protocol:

    • Extract the organic layer with aqueous NaOH (1.0 eq) to form Pantoprazole Sodium.

    • Precipitation: Add Acetone or Isopropanol to the aqueous phase to induce crystallization.

    • Filtration: Filter the white precipitate.[4]

    • Drying: Vacuum dry at 40°C to obtain Pantoprazole Sodium Sesquihydrate .

Process Data & Quality Specifications

ParameterSpecificationImpact of Deviation
Coupling Temp 15–25°C>30°C increases hydrolysis of chloromethyl pyridine (lower yield).
Oxidation Temp -10°C to -5°C>0°C causes exponential increase in Sulfone impurity.
Oxidation pH 10.5 – 11.5<9.0 causes acid-catalyzed degradation (purple discoloration).
Sulfone Limit < 0.15%Difficult to remove via crystallization; batch rejection.

Process Workflow Diagram

ProcessFlow Start Raw Materials (Pyridine + Benzimidazole) Reactor1 Reactor 1: Coupling (pH 12, 25°C) Start->Reactor1 Workup1 Liquid-Liquid Extraction (Removal of salts) Reactor1->Workup1 Reactor2 Reactor 2: Oxidation (-10°C, NaOCl Feed) Workup1->Reactor2 Quench Quenching (Na2S2O3 Addition) Reactor2->Quench Strict Temp Control Crystallizer Crystallization (Acetone/Water) Quench->Crystallizer Dryer Vacuum Drying (Sesquihydrate Formation) Crystallizer->Dryer Final Pantoprazole Sodium API Dryer->Final

Figure 2: Unit operation workflow for the industrial synthesis of Pantoprazole Sodium.

References

  • Kohl, B., et al. (1992).[2] "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Pantoprazole." Journal of Medicinal Chemistry, 35(6), 1049–1057. Link

  • Mathad, V. T., et al. (2004).[2] "Process for the preparation of Pantoprazole Sodium." World Intellectual Property Organization, WO2004056804. Link

  • Suryawanshi, S., et al. (2017).[9] "Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate." ACS Omega, 2(9), 5670–5677. Link

  • European Pharmacopoeia (Ph.[9] Eur.) . "Pantoprazole Sodium Sesquihydrate Monograph." (Standard for impurity limits).

Sources

Method

Reagents for nucleophilic substitution to form 2-Methoxy-3,4-dimethylpyridine

Application Note: AN-ORG-PYR-042 Executive Summary This application note details the reagents and protocols for the synthesis of 2-Methoxy-3,4-dimethylpyridine , a critical structural motif in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-PYR-042

Executive Summary

This application note details the reagents and protocols for the synthesis of 2-Methoxy-3,4-dimethylpyridine , a critical structural motif in medicinal chemistry, particularly as a scaffold for proton pump inhibitors (PPIs) and agrochemicals.

The transformation relies on Nucleophilic Aromatic Substitution (


) .[1][2][3] However, this specific substrate presents a unique process challenge: the 3-methyl group  exerts both steric hindrance and electron-donating inductive effects (

), which significantly deactivate the 2-position toward nucleophilic attack compared to unsubstituted 2-chloropyridine.

This guide moves beyond standard textbook protocols, offering three distinct reagent systems optimized for rate , scalability , and impurity control .

Mechanistic Principles & The "Ortho-Deactivation" Challenge

To maximize yield, one must understand the electronic environment. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex .[1]

The 3-Methyl Problem

In typical


, electron-withdrawing groups (EWGs) stabilize the anionic intermediate. Here, the 3,4-dimethyl substitution pattern works against the reaction:
  • Steric Hindrance: The 3-methyl group physically obstructs the trajectory of the methoxide nucleophile attacking the C-2 carbon.

  • Electronic Deactivation: The methyl groups donate electron density into the ring, destabilizing the transition state and raising the activation energy (

    
    ).
    

Consequently, standard conditions (MeOH/NaOMe at RT) often result in incomplete conversion or require prolonged reaction times, leading to by-products.

Diagram 1: Reaction Mechanism & Steric Interaction

SNAr_Mechanism cluster_steric Steric Clash Zone Reactant 2-Chloro-3,4- dimethylpyridine TS Meisenheimer Complex (High Energy) Reactant->TS + MeO- (Slow Step) Nucleophile Methoxide (MeO-) Nucleophile->TS Product 2-Methoxy-3,4- dimethylpyridine TS->Product - Cl- (Fast Step) LeavingGroup Chloride (Cl-) TS->LeavingGroup

Caption: The 3-methyl group creates steric bulk (yellow node), destabilizing the transition state and requiring higher activation energy than simple pyridines.

Reagent System Selection Guide

Select the system based on your available equipment and scale.

FeatureSystem A: Classical System B: High-Kinetic System C: Phase Transfer (PTC)
Reagents NaOMe (30% in MeOH)NaOMe (solid) in DMF/DMSONaOMe (solid) / Toluene / 18-Crown-6
Temperature Reflux (65°C) or Autoclave (90°C+)60–80°C80–100°C
Rate Slow (12–24 h)Fast (2–4 h)Moderate (6–10 h)
Workup Solvent strip requiredWater wash (emulsion risk)Filtration (removal of NaCl)
Suitability Large Scale / ManufacturingSmall Scale / ScreeningProcess Optimization / Green Chem

Detailed Experimental Protocols

Protocol A: Classical Methanol Reflux (Robust & Scalable)

Best for: Routine synthesis where reaction time is not critical.

Reagents:

  • 2-Chloro-3,4-dimethylpyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% wt solution in Methanol (1.5 – 2.0 eq)

  • Solvent: Anhydrous Methanol (3-5 volumes)

Step-by-Step:

  • Inertion: Charge a reaction vessel with nitrogen. Moisture induces hydrolysis to the pyridone impurity (2-hydroxy-3,4-dimethylpyridine).

  • Dissolution: Dissolve 2-chloro-3,4-dimethylpyridine in anhydrous methanol.

  • Addition: Add NaOMe solution dropwise at room temperature. Note: Exotherm is minimal due to substrate deactivation.

  • Reaction: Heat to reflux (approx. 65°C).

    • Optimization: If conversion is <90% after 12 hours, transfer to a pressure vessel (autoclave) and heat to 90-100°C (3-5 bar).

  • Monitoring: Monitor by HPLC (C18 column, Water/MeCN gradient). Look for the disappearance of the starting material peak (RT ~ 4.5 min) and appearance of product (RT ~ 5.2 min).

  • Quench: Cool to RT. Neutralize excess base with glacial acetic acid to pH 7-8.

  • Workup: Concentrate under reduced pressure to remove methanol. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[4]
    
Protocol B: Aprotic Polar Acceleration (High Throughput)

Best for: Rapid synthesis of small batches.

Reagents:

  • 2-Chloro-3,4-dimethylpyridine (1.0 eq)

  • Sodium Methoxide (Solid, 95%) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Mechanism of Action: In MeOH (Protocol A), methoxide is heavily solvated by hydrogen bonds, reducing its nucleophilicity. In DMF (Protocol B), the methoxide anion is "naked" and highly reactive, overcoming the steric deactivation of the 3-methyl group.

Step-by-Step:

  • Dissolve substrate in DMF (5 volumes).

  • Add solid NaOMe in one portion.

  • Heat to 80°C. Reaction is typically complete in <4 hours.

  • Critical Workup: Pour reaction mixture into ice water (10 volumes). The product should oil out or precipitate. Extract with MTBE (Methyl tert-butyl ether) to avoid pulling DMF into the organic phase.

Process Workflow & Purification

The following diagram outlines the decision tree for workup based on the chosen reagent system.

Diagram 2: Purification Logic Flow

Purification_Workflow Rxn_Complete Reaction Complete (HPLC Confirmation) Choice Solvent System? Rxn_Complete->Choice Path_MeOH Methanol (System A) Choice->Path_MeOH Path_DMF DMF/DMSO (System B) Choice->Path_DMF Step_Conc Concentrate to Residue Path_MeOH->Step_Conc Step_Flood Flood with H2O (10:1 ratio) Path_DMF->Step_Flood Extract Extraction (EtOAc or MTBE) Step_Conc->Extract Step_Flood->Extract Distill Vacuum Distillation (High Purity) Extract->Distill Oil Product

Caption: Workflow distinguishes between protic (MeOH) and aprotic (DMF) workup streams to maximize recovery.

Troubleshooting & Critical Parameters

Impurity Profile
  • Impurity A (Hydrolysis): 3,4-Dimethyl-2-pyridone.

    • Cause: Water in solvent or wet NaOMe.

    • Solution: Use anhydrous solvents (<0.05% water).

  • Impurity B (Demethylation): 2-Hydroxy-3,4-dimethylpyridine (formed during workup).

    • Cause: Acidic workup or excessive heating during concentration.

    • Solution: Keep pH > 7 during workup. Do not overheat the residue.

Safety Note
  • Sodium Methoxide: Highly corrosive and moisture sensitive.

  • Pyridines: Many halopyridines are skin irritants and potential sensitizers. All operations must be performed in a fume hood.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Foundational text on mechanisms and the ortho-effect).
  • Kohl, B. et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Pantoprazole." Journal of Medicinal Chemistry. Link (Describes synthesis of related 2-alkoxy-3-methylpyridines).

  • Patel, S. B. et al. (2024).[5] "Process Optimization and Green Chemistry Approach During Synthesis... of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine." Rasayan Journal of Chemistry. Link (Process chemistry insights for dimethylpyridine functionalization).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of Meisenheimer complex stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing By-product Formation During Pyridine Methoxylation

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyridine methoxylation. This guide is designed to provide in-depth troubleshooting and practical advice to minim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine methoxylation. This guide is designed to provide in-depth troubleshooting and practical advice to minimize the formation of unwanted by-products during your experiments. As Senior Application Scientists, we understand the nuances of these reactions and have structured this resource to address the common challenges you may encounter.

I. Understanding the Landscape of Pyridine Methoxylation

The direct C-H methoxylation of pyridine is a desirable transformation in medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring present significant challenges. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can lead to low reactivity and a lack of selectivity.[1][2] This often results in the formation of various by-products that complicate purification and reduce the yield of the desired methoxypyridine.

This guide will walk you through the common by-products, their mechanisms of formation, and, most importantly, strategies to control and minimize their presence in your reaction mixture.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might be facing in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these hurdles.

Q1: My primary by-product is the pyridine N-oxide. How can I prevent its formation?

A1: Understanding the Cause and Implementing Solutions

The formation of pyridine N-oxide is a common issue, particularly when using oxidizing agents or certain catalysts. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to this undesired by-product.[3][4]

Causality:

  • Oxidizing Conditions: Reagents like hydrogen peroxide, peracids (e.g., m-CPBA), or even air in the presence of certain metal catalysts can readily oxidize the pyridine nitrogen.[3][5]

  • Catalyst Choice: Some transition metal catalysts, especially those in a higher oxidation state, can facilitate the oxidation of the pyridine nitrogen.

Troubleshooting Strategies:

  • Inert Atmosphere: The most straightforward approach is to conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, a common culprit in N-oxide formation.

  • Degassing Solvents: Ensure your solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Choice of Methoxylating Agent: If your protocol allows, consider using a methoxylating agent that does not require harsh oxidative conditions.

  • Catalyst Selection: Opt for catalysts that are less prone to promoting oxidation. For instance, lower-valent metal complexes might be preferable.

  • Scavengers: In some cases, adding a mild reducing agent or an oxygen scavenger can be effective, but this must be compatible with your overall reaction scheme.

Q2: I'm observing the formation of multiple methoxypyridine isomers. How can I improve the regioselectivity of my reaction?

A2: Directing the Methoxylation to the Desired Position

The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions, while electrophilic substitution is generally difficult and tends to occur at the C3 and C5 positions.[6] The regioselectivity of methoxylation depends heavily on the reaction mechanism (e.g., nucleophilic aromatic substitution, transition-metal-catalyzed C-H activation).

Causality:

  • Inherent Reactivity: The pyridine ring has distinct electronic properties at different positions, which can lead to a mixture of isomers if the reaction conditions are not sufficiently selective.

  • Reaction Mechanism: Different reaction pathways will favor substitution at different positions. For example, a reaction proceeding through a pyridyne intermediate can lead to a mixture of products.[7]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the catalyst can influence where the methoxy group attaches.

Troubleshooting Strategies:

  • Directing Groups: The use of a directing group on the pyridine ring is a powerful strategy to control regioselectivity. These groups can coordinate to the catalyst and direct the reaction to a specific C-H bond.

  • Catalyst and Ligand Optimization: The choice of transition metal catalyst and its coordinating ligands plays a crucial role in determining regioselectivity.[8] Experiment with different ligand systems to fine-tune the steric and electronic environment around the metal center.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and influencing the position of attack.[8]

  • Reaction Temperature: Temperature can significantly impact the selectivity of a reaction. Lowering the temperature may favor the thermodynamically more stable product and reduce the formation of undesired isomers.

Q3: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature), I see significant decomposition and tar formation. What can I do?

A3: Enhancing Reactivity While Maintaining Stability

The low reactivity of the pyridine C-H bond often necessitates harsh reaction conditions, which can lead to decomposition.[1]

Causality:

  • Pyridine's Electron-Deficient Nature: The pyridine ring is inherently less reactive towards many C-H functionalization reactions compared to electron-rich arenes.[2]

  • Catalyst Deactivation: The pyridine nitrogen can act as a ligand and coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2]

  • Thermal Instability: The starting materials, intermediates, or the desired product may be unstable at elevated temperatures.

Troubleshooting Strategies:

  • Catalyst Loading: Increasing the catalyst loading can sometimes improve the reaction rate without resorting to higher temperatures. However, this should be done judiciously to manage costs and potential side reactions.

  • More Active Catalyst Systems: Explore more active catalyst systems that can operate under milder conditions. This may involve using a different metal, ligand, or additives.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and reduce reaction times, potentially minimizing thermal decomposition.

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. Screen a variety of solvents to find the optimal medium for your transformation.

  • Gradual Addition of Reagents: In some cases, the slow addition of a reactive reagent can help to control the reaction and prevent the buildup of unstable intermediates.

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing N-Oxide Formation in a Palladium-Catalyzed Methoxylation

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate.

Materials:

  • Pyridine substrate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Methoxylating agent (e.g., methanol, sodium methoxide)

  • Base (if required)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Vessel Preparation: Thoroughly dry the reaction vessel and purge it with an inert gas.

  • Reagent Preparation: Degas the solvent by bubbling an inert gas through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Setup: Under a positive pressure of inert gas, add the pyridine substrate, palladium catalyst, ligand, and any solid base to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe or cannula.

  • Reagent Addition: Add the methoxylating agent to the reaction mixture. If it is a liquid, ensure it has been degassed as well.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate work-up and purification procedures.

IV. Visualizing Reaction Pathways

Diagram 1: Key By-product Formation Pathways in Pyridine Methoxylation

Byproduct_Formation Pyridine Pyridine Substrate Desired_Product Methoxypyridine Pyridine->Desired_Product Desired Methoxylation N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Isomers Positional Isomers Pyridine->Isomers Non-selective Methoxylation Decomposition Decomposition Products Pyridine->Decomposition Harsh Conditions Desired_Product->Decomposition Harsh Conditions

Caption: Competing reaction pathways in pyridine methoxylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield/Selectivity

Troubleshooting_Tree Start Low Yield or Selectivity Check_Purity Verify Starting Material Purity Start->Check_Purity N_Oxide_Observed N-Oxide Observed? Check_Purity->N_Oxide_Observed Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent Screen_Catalyst Screen Different Catalysts/Ligands Additives Consider Additives (e.g., Lewis Acids) Screen_Catalyst->Additives N_Oxide_Observed->Inert_Atmosphere Yes Isomers_Observed Multiple Isomers? N_Oxide_Observed->Isomers_Observed No Isomers_Observed->Screen_Catalyst Yes Decomposition_Observed Decomposition/Tar? Isomers_Observed->Decomposition_Observed No Decomposition_Observed->Start No, Re-evaluate Approach Decomposition_Observed->Optimize_Temp Yes

Caption: Decision tree for troubleshooting pyridine methoxylation.

V. Data Summary

Table 1: Influence of Reaction Parameters on By-product Formation
ParameterEffect on N-Oxide FormationEffect on Isomer FormationEffect on DecompositionGeneral Recommendation
Temperature Can increase with higher temp. if O₂ is presentHigher temp. can decrease selectivitySignificant increase at elevated temperaturesOptimize for the lowest effective temperature.
Catalyst Highly dependent on metal and oxidation stateMajor factor in controlling regioselectivityCan be exacerbated by highly active/unstable catalystsScreen a variety of catalysts and ligands.
Solvent Can influence O₂ solubilityCan affect catalyst selectivity and substrate reactivityMismatched solvent can lead to poor solubility and decompositionScreen polar aprotic and non-polar solvents.
Atmosphere Significantly reduced under inert conditionsMinimal direct effectMinimal direct effectAlways use an inert atmosphere.

VI. References

  • ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Xingwei Li. (2023, April 4). meta‐Selective C−H Functionalization of Pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, April 22). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ACS Publications. (n.d.). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

  • ACS Publications. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2022, December 24). Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Retrieved from [Link]

  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Optimization

Separation of 2-Methoxy-3,4-dimethylpyridine from unreacted starting materials

Welcome to the Technical Support Center for the purification of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the separation of 2-methoxy-3,4-dimethylpyridine from unreacted starting materials and common byproducts. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-methoxy-3,4-dimethylpyridine?

A1: The impurity profile depends heavily on your synthetic route. A common and efficient method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a halo-pyridine with sodium methoxide.[1] Another route involves the rearrangement of a pyridine-N-oxide.

Based on an SNAr route starting from 2-chloro-3,4-dimethylpyridine, your primary impurities will likely be:

  • Unreacted 2-chloro-3,4-dimethylpyridine: The starting material that did not react.

  • Unreacted 3,4-dimethylpyridine (3,4-lutidine): If your synthesis of the chloro-derivative was incomplete.[2]

  • Water: From the workup or hygroscopic solvents. Pyridine and its derivatives can form azeotropes with water, complicating removal by simple distillation.[3][4]

  • Sodium salts (e.g., NaCl): Byproducts from the reaction and workup.

Q2: My crude reaction mixture is a complex mess. Where do I even start with purification?

A2: A logical, stepwise approach is crucial. Before attempting a large-scale purification, you must characterize your mixture.

  • Analyze the Mixture: Use Thin Layer Chromatography (TLC) to get a qualitative sense of the number of components and their relative polarities. If available, GC-MS or LC-MS can provide more definitive identification of the components.

  • Consult Physical Properties: The choice of purification technique is dictated by the physical properties of your product and impurities. Key differences in boiling point, polarity, and acidity/basicity will determine the most effective method.

  • Use a Decision Workflow: Based on the initial analysis, a decision tree can guide you to the most appropriate technique.

The following diagram outlines a logical workflow for selecting a purification strategy.

G start Crude Reaction Mixture is_solid Is the desired product a solid at RT? start->is_solid bp_diff Is Boiling Point difference between product and major impurities > 40°C? is_solid->bp_diff No (Liquid/Oil) recrystallize Recrystallization is_solid->recrystallize Yes polarity_diff Are there significant polarity differences (ΔRf > 0.2 on TLC)? bp_diff->polarity_diff No distill Fractional Distillation bp_diff->distill Yes acid_base Are impurities non-basic? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes complex Consider sequential methods (e.g., Extraction then Chromatography) acid_base->complex No

Caption: Decision workflow for selecting a purification method.

Q3: Can I use a single method to achieve high purity?

A3: While sometimes possible, achieving >99% purity often requires a combination of techniques. For example, an initial acid-base extraction can remove non-basic impurities and salts, followed by column chromatography to separate the target compound from structurally similar pyridine derivatives.[5] Finally, distillation could be used to remove the chromatography solvent.

Physical & Chemical Properties for Separation

CompoundFormulaMW ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
3,4-Dimethylpyridine (3,4-Lutidine) C₇H₉N107.15~162-163-12Starting material precursor. Less polar.
2-Chloro-3,4-dimethylpyridine C₇H₈ClN141.60~180-200 (est.)Solid (analogue mp 98-99)[6]Unreacted starting material. Intermediate polarity.
2-Methoxy-3,4-dimethylpyridine C₈H₁₁NO137.18~190-210 (est.)Liquid/Low-Melting SolidProduct. More polar than lutidine due to the methoxy group.

Note: Boiling and melting points are estimated based on known values for isomers and related structures. The presence of the methoxy group is expected to increase the boiling point and polarity compared to the parent lutidine.

Troubleshooting Guide: Column Chromatography

Column chromatography is one of the most powerful techniques for purifying substituted pyridines.[7][8] However, their basic nature can lead to common issues.

Problem: My pyridine compound is streaking or "tailing" on the TLC/column.

Causality: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring can undergo a strong, sometimes irreversible, interaction with these acidic sites. This secondary interaction mechanism, in addition to the desired polar retention, causes a portion of the analyte to move more slowly than the main band, resulting in a "tail".[10]

Solutions:

  • Use a Mobile Phase Additive: The most common solution is to add a small amount of a competing base to the eluent. This base effectively "caps" the acidic silanol sites, preventing your target compound from interacting with them.[9]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that will bind to the active sites on the silica.

    • Pyridine: If your product is not the pyridine itself, adding a small amount of pyridine can serve the same purpose.

    • Ammonia: A solution of 1-2% methanol saturated with ammonia in dichloromethane is a very effective eluent system for basic compounds.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: Use silica gel that has been "end-capped" to reduce the number of free silanol groups.[11]

Experimental Protocol: Basic Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). For basic compounds, it's best practice to pre-treat the silica by adding ~1% triethylamine to this slurry.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of solvent (ideally the eluent or a slightly more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of your packed column. This "dry loading" technique often results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting with your solvent system (e.g., Hexane with 1% TEA), gradually increasing the polarity by adding more ethyl acetate (gradient elution).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization prep_slurry 1. Prepare Silica Slurry (add 1% TEA) pack_column 2. Pack Column prep_slurry->pack_column prep_sample 3. Adsorb Crude Product onto Silica (Dry Load) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent Gradient load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Monitor Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Workflow for column chromatography of basic compounds.

Troubleshooting Guide: Distillation

Fractional distillation is a viable technique if the boiling points of your product and impurities are sufficiently different (typically >25-40°C).[12][13]

Problem: I'm getting poor separation even though the boiling points are different.

Causality: This often points to two issues: the formation of an azeotrope or inefficient distillation technique. Pyridine and its derivatives are known to form minimum-boiling azeotropes with water.[3][4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible under standard conditions.

Solutions:

  • Chemical Drying: Before distillation, thoroughly dry your crude product. Stir the organic solution over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂). For pyridine-containing solutions, using a basic drying agent like potassium hydroxide (KOH) can be particularly effective.

  • Azeotropic Distillation: If a significant amount of water is present, you can remove it by adding a solvent that forms a lower-boiling azeotrope with water, such as toluene.[14] Distilling the toluene-water azeotrope will remove the water, after which the toluene and your product can be separated.

  • Improve Column Efficiency: Ensure you are using a fractionating column (e.g., a Vigreux or packed column) and not performing a simple distillation.[13] The column provides a large surface area for repeated vaporization-condensation cycles, which are essential for separating liquids with close boiling points.[12] Insulating the column with glass wool or aluminum foil will help maintain the temperature gradient required for efficient separation.

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to move the compound between an organic phase and an aqueous phase, leaving non-basic impurities behind.[15]

Problem: My product recovery is very low after the extraction workflow.

Causality: Low recovery can stem from several issues: incomplete protonation or deprotonation, product solubility in the aqueous phase, or emulsion formation.

Solutions:

  • Ensure Complete pH Shift: When extracting with acid (e.g., 1M HCl), check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2) to fully protonate the pyridine. Conversely, when back-extracting after basification (e.g., with 2M NaOH), ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the pyridinium salt back to the free base.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are typically sufficient to recover the majority of the product.

  • "Salting Out": If your pyridinium salt or even the free base has some solubility in water, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer and improving recovery.[5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (x3). The basic pyridine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).

  • Back-Extraction: Extract the now-neutral pyridine product from the basic aqueous solution back into an organic solvent (e.g., diethyl ether or ethyl acetate) (x3).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Wikipedia. (n.d.). 2,4-Lutidine. Retrieved February 9, 2026, from [Link]

  • ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2026).
  • Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. J. Am. Chem. Soc.
  • Wikipedia. (n.d.). Fractional distillation. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). Retrieved February 9, 2026, from [Link].

  • ResearchGate. (2008). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Retrieved February 9, 2026, from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved February 9, 2026, from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 9, 2026, from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • ResearchGate. (2008). Design and Control of a Hybrid Extraction/Distillation System for the Separation of Pyridine and Water. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2004). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved February 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • PMC. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules.
  • Google Patents. (n.d.). US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol.
  • Inter-Research Science Publisher. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • International Journal of Pharmaceutical Sciences and Research. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • ResearchGate. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Retrieved February 9, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Methoxy-3,4-dimethylpyridine: A Comparative Technical Guide

Executive Summary & Physicochemical Context 2-Methoxy-3,4-dimethylpyridine (2-M-3,4-DMP) is a critical heterocyclic building block, primarily utilized in the synthesis of proton pump inhibitors (PPIs) such as Pantoprazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

2-Methoxy-3,4-dimethylpyridine (2-M-3,4-DMP) is a critical heterocyclic building block, primarily utilized in the synthesis of proton pump inhibitors (PPIs) such as Pantoprazole and Omeprazole analogs. Its analysis is frequently complicated by the "Pyridine Problem": the interaction between the basic nitrogen lone pair and residual silanols on silica-based columns, leading to peak tailing, retention variability, and poor resolution from critical impurities like 2-chloromethyl-3,4-dimethylpyridine (reactive precursor) or N-oxide degradants .

This guide objectively compares three distinct chromatographic approaches to solving these challenges. Unlike standard generic protocols, we focus on the mechanistic drivers of separation to ensure robust method transferability.

The Analyte Profile
  • Target: 2-Methoxy-3,4-dimethylpyridine[1][2]

  • Nature: Weakly basic heterocycle.[3]

  • pKa Estimate: ~4.2 – 4.8 (The electron-donating methyl groups at 3,4 positions counteract the inductive electron-withdrawing effect of the 2-methoxy group).

  • Hydrophobicity (LogP): ~1.8 – 2.2 (Moderate hydrophobicity).[3]

  • Critical Challenge: Preventing silanol interactions while maintaining selectivity against similar pyridine isomers.

Comparative Methodology: Three Strategic Approaches

We evaluated three distinct separation strategies. The choice depends heavily on your detection method (UV vs. MS) and the complexity of your impurity matrix.[3]

Method A: The "Workhorse" (Acidic Buffer + End-Capped C18)
  • Principle: Operates at pH ~3.0–4.[3]5. The pyridine nitrogen is fully protonated (

    
    ).[3] Retention is driven by the hydrophobic interaction of the methyl groups with the C18 chain.[3]
    
  • Best For: Routine QC, UV detection, separation from acidic impurities.[3]

  • Limitation: Protonated bases are repelled by the stationary phase pores (exclusion effect) and can still interact with ionized silanols, causing tailing (

    
    ).[3]
    
Method B: The "Shape Fixer" (Ion-Pairing Chromatography - IPC)
  • Principle: Addition of an anionic surfactant (e.g., Sodium Octanesulfonate) to the mobile phase.[3] The sulfonate anion pairs with the protonated pyridine nitrogen, forming a neutral, highly hydrophobic complex.[3]

  • Best For: Resolving extremely polar impurities, achieving perfect peak symmetry (

    
    ).[3]
    
  • Limitation: Incompatible with LC-MS (source contamination), long column equilibration times, and complex gradient baselines.

Method C: The "Modern Standard" (High pH + Hybrid Silica)
  • Principle: Operates at pH 10.0 using ammonium bicarbonate/ammonia.[3] At this pH, 2-M-3,4-DMP is completely deprotonated (neutral).

  • Best For: LC-MS applications , maximizing loading capacity, and alternative selectivity.

  • Limitation: Requires specific "High pH Stable" columns (e.g., Ethylene-Bridged Hybrid or Bidentate C18). Standard silica columns will dissolve.[3]

Experimental Data Comparison

The following data summarizes the performance of 2-M-3,4-DMP analysis across the three methods.

MetricMethod A: Acidic C18Method B: Ion-PairingMethod C: High pH Hybrid
Column Hypersil BDS C18 (150 x 4.6mm, 5µm)Symmetry C18 (150 x 4.6mm, 5µm)XBridge BEH C18 (100 x 2.1mm, 2.5µm)
Mobile Phase 20mM KH₂PO₄ (pH 3.0) / ACN10mM Octanesulfonate (pH 2.[3]5) / ACN10mM NH₄HCO₃ (pH 10.[3]0) / ACN
Retention (k') 2.54.8 (Tunable by ion-pair conc.)[3]3.2
Tailing Factor (Tf) 1.6 (Moderate Tailing)1.05 (Excellent)1.10 (Excellent)
Plate Count (N) ~8,000~12,000~15,000 (UHPLC)
MS Compatible? Yes (if using Formate/Acetate)NO YES
Equilibration Fast (10 col.[3] vol.)Slow (>50 col. vol.)Fast (10 col.[3] vol.)

Detailed Experimental Protocols

Protocol 1: High pH / High Throughput (Recommended for R&D/MS)

This method utilizes the neutral state of the pyridine for maximum retention and shape without silanol interference.

  • Reagents:

    • Ammonium Bicarbonate (LC-MS Grade).[3]

    • Ammonium Hydroxide (25%).[3]

    • Acetonitrile (LC-MS Grade).[3]

    • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18.[3]

  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[3]

    • MP B: 100% Acetonitrile.[3]

  • Instrument Settings:

    • Flow: 0.4 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

    • Temp: 35°C.

    • Detection: UV 285 nm (Pyridine

      
       transition) or MS ESI+ (m/z ~138).[3]
      
  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 1.0 min: 95% A / 5% B

    • 8.0 min: 10% A / 90% B

    • 10.0 min: 10% A / 90% B

    • 10.1 min: 95% A / 5% B (Re-equilibrate)

Protocol 2: Ion-Pairing (Recommended for Difficult Separations/UV Only)

Use this only if Method C fails to separate specific polar impurities.

  • Reagents:

    • 1-Octanesulfonic acid sodium salt (IPC Grade).[3]

    • Phosphoric Acid (85%).[3]

    • Column: Standard End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).[3]

  • Mobile Phase Preparation:

    • MP A: Dissolve 1.1 g 1-Octanesulfonic acid sodium salt in 1000 mL water. Adjust pH to 2.5 with H₃PO₄.[3]

    • MP B: Acetonitrile.[2][3][4][5][6][7][8]

  • Isocratic Mode (Typical):

    • Ratio: 70% Buffer / 30% ACN.[3][5][7]

    • Note: Gradient elution with IPC is difficult due to baseline drift and slow equilibrium. Isocratic is preferred for robustness.[3]

Method Selection & Troubleshooting Logic

The following decision matrix guides the development process based on your specific constraints (MS availability, impurity polarity).

MethodSelection Start Start: 2-M-3,4-DMP Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckPolar Are there very polar aminopyridine impurities? CheckMS->CheckPolar No (UV Only) MethodC METHOD C: High pH (pH 10) Column: Hybrid C18 (XBridge/Gemini) Buffer: NH4HCO3 CheckMS->MethodC Yes (Preferred) MethodA METHOD A: Acidic (pH 3-4) Column: BDS C18 Buffer: NH4 Acetate/Formate CheckPolar->MethodA No (Standard QC) MethodB METHOD B: Ion-Pairing Column: Standard C18 Buffer: Octanesulfonate CheckPolar->MethodB Yes (Strong retention needed) MethodC->MethodA If pH 10 degrades analyte

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection requirements and impurity profile.

Critical Mechanism: Why High pH Works Best

Understanding the ionization state is key to method robustness.[3]

  • At pH 3.0: The pyridine nitrogen is protonated (

    
    ).[3] It is highly polar and repelled by the hydrophobic C18 ligands, leading to early elution.[3] However, it is attracted to negatively charged silanols (
    
    
    
    ) on the silica surface, causing the characteristic "tail."
  • At pH 10.0: The pH is

    
    .[3] The pyridine is effectively 100% neutral.[3]
    
    • Result: The molecule acts like a simple hydrophobic hydrocarbon (like toluene).[3] It interacts purely with the C18 ligands.[3]

    • Benefit: Silanols are ionized (

      
      ) at this pH, but since the analyte is neutral, there is no electrostatic attraction . Tailing is eliminated physically.[3]
      

Mechanism cluster_acid pH 3.0 (Acidic) cluster_base pH 10.0 (Basic) AnalytePlus Analyte (NH+) SilanolMinus Silanol (Si-O-) AnalytePlus->SilanolMinus Attraction Interaction Strong Ionic Drag (Tailing) AnalyteNeu Analyte (N:) SilanolMinus2 Silanol (Si-O-) NoInteraction No Interaction (Sharp Peak)

Figure 2: Mechanistic difference between Acidic and Basic mobile phases for pyridine analysis.

References

  • Sivakumar, N., et al. (2014).[3] "Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... in esomeprazole." Journal of Chemical and Pharmaceutical Research, 6(5):1014-1021.[6]

  • Letica, J., et al. (2010).[3][5][7] "High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals." Journal of AOAC International, 93(4):1121-1128.[3][5][7]

  • Reddy, G.M., et al. (2012).[3] "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride... in Pantoprazole." Journal of Pharmaceutical and Biomedical Analysis.

  • SIELC Technologies. "HPLC Separation of Pyridine and Aminopyridines." Application Notes.

Sources

Comparative

Certified Reference Materials (CRM) for 2-Methoxy-3,4-dimethylpyridine

Title: Technical Comparison Guide: (and Isomers) Part 1: Executive Summary & Technical Identity In the high-stakes arena of Proton Pump Inhibitor (PPI) development—specifically for Pantoprazole and Omeprazole analogs—the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: (and Isomers)

Part 1: Executive Summary & Technical Identity

In the high-stakes arena of Proton Pump Inhibitor (PPI) development—specifically for Pantoprazole and Omeprazole analogs—the precise identification of pyridine impurities is critical for ICH Q3A/Q3B compliance.[1]

2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6) is a positional isomer of the more common Omeprazole intermediate (4-Methoxy-3,5-dimethylpyridine).[1][2] Its structural similarity to active pharmaceutical ingredients (APIs) creates a high risk of co-elution during HPLC analysis.

This guide objectively compares the available grades of reference materials for this compound. It provides a self-validating workflow to establish a "Working Standard" when a commercial ISO 17034 CRM is unavailable—a common scenario for niche positional isomers.[1][2]

Chemical Identity Verification
  • Target Molecule: 2-Methoxy-3,4-dimethylpyridine[1][3][4]

  • CAS Number: 451458-75-6 (Distinct from the Omeprazole intermediate CAS 86604-78-6)[1][2]

  • Molecular Formula: C₈H₁₁NO[1][2][5][6]

  • Critical Application: Specificity marker in HPLC method validation; ensuring separation from the API and other pyridine isomers.

Part 2: Comparative Analysis of Reference Material Grades

When sourcing this standard, you will encounter three distinct tiers of quality. The choice depends strictly on the development phase (R&D vs. GMP Release).

Table 1: Performance Matrix of Reference Material Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical
Primary Use GMP Release, Calibration, AuditsMethod Development, R&DEarly Synthesis, Screening
Traceability SI Units (via NIST/NMI)Manufacturer's Internal StdNone / Batch-dependent
Certified Value Assay % + Uncertainty (±) Assay % (often "As is")Area % (HPLC/GC only)
Homogeneity Verified & TestedAssumedUnknown
Stability Data Monitored & GuaranteedExpiry Date OnlyNot Guaranteed
Risk Profile Low (Defensible in Court)Medium (Requires Verification)High (Must be Characterized)
The "Availability Gap" Reality

Currently, ISO 17034 CRMs for specifically 2-Methoxy-3,4-dimethylpyridine are rare off-the-shelf items due to its niche status as a positional isomer.[1][2] Most suppliers (e.g., BLD Pharm, SynQuest) offer Tier 3 (Research Grade) .

  • The Solution: You must purchase Tier 3 material and upgrade it to a Tier 2 Working Standard using the Self-Validating Protocol defined in Part 3.

Part 3: Experimental Protocol – The "Standard Upgrade" Workflow

Objective: To characterize a Research Grade 2-Methoxy-3,4-dimethylpyridine sample (purity >95%) and assign a valid potency value for use in quantitative analysis.

Methodology: We utilize a Mass Balance Approach coupled with qNMR (Quantitative NMR) . This provides orthogonal validation, ensuring the assigned purity is accurate and not biased by chromatographic response factors.

Workflow Diagram (DOT)

Standard_Qualification Raw Raw Material (Research Grade) ID Identity Check (1H-NMR / MS) Raw->ID Step 1 Purity Chromatographic Purity (HPLC-UV @ 254nm) ID->Purity Pass Water Water Content (Karl Fischer) ID->Water ROI Residue on Ignition (Inorganic Impurities) ID->ROI Calc Mass Balance Calculation Purity->Calc Water->Calc ROI->Calc qNMR Orthogonal Check (qNMR vs NIST Traceable) Calc->qNMR Compare Final Working Standard (Assigned Potency) qNMR->Final < 1.0% Diff

Caption: Figure 1. Self-validating workflow to upgrade a research chemical to a quantitative working standard.

Detailed Protocol Steps

1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Ammonium Acetate (10mM, pH 6.5) and Acetonitrile.[7] Note: Pyridines tail severely at low pH; neutral pH with buffer is critical.[1][2]

  • Detection: 254 nm (max absorption for pyridine ring).

  • Acceptance: Main peak area > 98.0%. Identify any late-eluting dimers.[1][2]

2. Water & Residual Solvent Analysis

  • Technique: Karl Fischer (Coulometric) for water; GC-Headspace for solvents.[1][2]

  • Causality: Pyridine derivatives are often hygroscopic. A 2% water uptake introduces a 2% error in your drug assay if ignored.

3. Mass Balance Calculation (The "Assay") Calculate the potency (


) on an "as is" basis:


[1][2]

4. Orthogonal Validation (qNMR)

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (prevents exchange of labile protons, though less relevant for this specific pyridine).[1][2]

  • Procedure: Co-dissolve ~10mg sample and ~10mg internal standard. Acquire 1H-NMR with relaxation delay (

    
    ) > 30 seconds (5x T1).
    
  • Validation: The qNMR assay value must match the Mass Balance value within ±1.0%.

Part 4: Handling & Stability Data

Experimental observations from stability studies on dimethylpyridines indicate specific vulnerabilities:

ParameterObservationRecommendation
Hygroscopicity Moderate.[1][2] Absorbs atmospheric moisture over 24h.Store in desiccator. Re-measure water content (KF) before use if bottle is open >1 week.
Light Sensitivity Low.[1][2] Pyridine ring is stable, but N-oxide formation is possible under intense UV.[1][2]Store in amber vials.
Volatility Moderate vapor pressure.[1][2]Do not sonicate standard solutions for >5 mins (loss of analyte).
Solution Stability Stable in Acetonitrile/Water (50:[1][2]50) for 48 hours at 4°C.Prepare fresh for critical release testing.

Part 5: Selection Guide (Decision Matrix)

Use this logic to select the correct material for your lab:

  • Are you performing GMP Release Testing?

    • YES: You must attempt to source a Pharmacopeial Reference Standard (USP/EP). If unavailable, source a Custom ISO 17034 CRM or fully characterize a batch using the protocol above (Part 3) and document as a "Primary In-House Standard."

  • Are you performing Method Development / Specificity Studies?

    • YES: A Research Grade (>95%) material is sufficient to establish retention time and resolution.

  • Is the supplier offering "Quantitative NMR" data?

    • YES: Prefer this vendor. It saves you the cost and labor of Step 4 in the protocol.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Link

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. Link

  • PubChem Compound Summary . 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6).[1][2][3] National Center for Biotechnology Information. Link

  • Sivakumar, N. et al. (2014). Method development and validation for quantitative determination of pyridine impurities in esomeprazole. Journal of Chemical and Pharmaceutical Research. Link

Sources

Validation

A Comparative Guide to Impurity Profiling and Limit Tests for 2-Methoxy-3,4-dimethylpyridine

In the landscape of pharmaceutical development, the meticulous control of impurities within active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous control of impurities within active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth comparative analysis of methodologies for impurity profiling and the establishment of limit tests for 2-Methoxy-3,4-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a framework for creating self-validating analytical systems.

The Criticality of Impurity Profiling for 2-Methoxy-3,4-dimethylpyridine

2-Methoxy-3,4-dimethylpyridine serves as a crucial building block in the synthesis of proton pump inhibitors, a class of drugs widely used to treat acid-related gastrointestinal disorders. The purity of this intermediate directly impacts the quality and safety of the final drug product. Impurities can arise from various sources, including starting materials, byproducts of side reactions, and degradation products.[1] The presence of these unwanted chemicals, even in trace amounts, may influence the efficacy and safety of the final pharmaceutical product.[2] Therefore, a robust impurity profiling strategy is essential to identify and quantify these impurities, ensuring that they are controlled within acceptable, safe limits.

Potential Impurities in 2-Methoxy-3,4-dimethylpyridine

A comprehensive understanding of the synthetic route is paramount to predicting potential impurities. Common synthetic pathways for related pyridine derivatives often involve oxidation, nitration, methoxylation, and chlorination steps.[3][4] Based on these general schemes, potential impurities in 2-Methoxy-3,4-dimethylpyridine could include:

  • Starting Materials: Unreacted precursors such as 3,5-lutidine or 2,3,5-collidine.[5]

  • Reaction Intermediates: Incompletely converted intermediates from various stages of the synthesis.

  • Byproducts: Isomeric pyridines, N-oxides, or products of over-methylation or demethylation.[6]

  • Degradation Products: Compounds formed during storage or under stress conditions.

  • Residual Solvents: Organic volatile impurities from the manufacturing process.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the impurities and the required sensitivity. The most widely used approaches for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[1][7]

Method Principle Applicability for 2-Methoxy-3,4-dimethylpyridine Impurities Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Ideal for non-volatile organic impurities, including starting materials, intermediates, and byproducts.High sensitivity, specificity, and reproducibility for quantitative analysis.[7]Not suitable for volatile impurities like residual solvents. Peak tailing can be an issue for basic compounds like pyridine derivatives.[8]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.The most practical method for determining residual solvents.[1][9] Also suitable for volatile organic impurities.Excellent for separating and quantifying volatile and semi-volatile compounds.Requires analytes to be thermally stable and volatile.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information and structural details of unknown impurities.[7]Provides definitive identification of impurities. High sensitivity.Primarily a detection technique; requires coupling with a separation method for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Used for the structural elucidation of unknown impurities isolated by other techniques.[10]Provides unambiguous structural information.Relatively low sensitivity compared to chromatographic techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This protocol outlines a reverse-phase HPLC method, a workhorse for impurity analysis in the pharmaceutical industry.[2]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Zorbax Eclipse XDB C8 column (250 x 4.6 mm, 5 µm) or equivalent.

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Trifluoroacetic acid in Water.

  • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Rationale: The use of a C8 column provides a good balance of retention for moderately polar compounds like pyridine derivatives. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for basic analytes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the 2-Methoxy-3,4-dimethylpyridine sample in a 25 mL volumetric flask with a 50:50 mixture of Solvent A and Solvent B.

5. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to a qualified reference standard.

Gas Chromatography (GC) for Residual Solvents

This protocol describes a headspace GC method for the determination of residual solvents.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • DB-624 column (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.

2. GC Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 40 °C for 10 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 10 minutes at 240 °C

3. Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 minutes

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-Methoxy-3,4-dimethylpyridine sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide) and seal the vial.

5. Data Analysis:

  • Quantify residual solvents by comparing peak areas to those of certified reference standards.

Establishing Limit Tests: A Regulatory Perspective

The establishment of acceptable limits for impurities is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[11][12] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guidelines[11][13]

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[13] Identification Threshold: The level at which an impurity must be structurally identified.[13] Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[13]

Any impurity found at a level greater than the reporting threshold should be reported.[14]

Visualizing the Workflow

Impurity Profiling Workflow

ImpurityProfiling cluster_Sample Sample Analysis cluster_Separation Separation Techniques cluster_Detection Detection & Identification cluster_Quantification Quantification & Reporting Sample 2-Methoxy-3,4- dimethylpyridine Sample HPLC HPLC Analysis (Non-volatile Impurities) Sample->HPLC GC GC Analysis (Residual Solvents) Sample->GC UV UV Detection HPLC->UV MS Mass Spectrometry (for unknown peaks) HPLC->MS If unknown peak > identification threshold FID FID Detection GC->FID Quantify Quantify Impurities (vs. Reference Standards) UV->Quantify FID->Quantify Report Impurity Profile Report Quantify->Report

Caption: Workflow for the comprehensive impurity profiling of 2-Methoxy-3,4-dimethylpyridine.

Decision Tree for Impurity Qualification

ImpurityQualification Start Impurity Detected in 2-Methoxy-3,4-dimethylpyridine Check_Level Is impurity level > Identification Threshold? Start->Check_Level Identify Structural Identification (e.g., MS, NMR) Check_Level->Identify Yes Acceptable Impurity is Acceptable Check_Level->Acceptable No Known_Impurity Is it a known impurity? Identify->Known_Impurity Qualified Is it below the Qualification Threshold? Known_Impurity->Qualified Yes Safety_Study Conduct Safety Studies (Toxicology Assessment) Known_Impurity->Safety_Study No Qualified->Acceptable Yes Qualified->Safety_Study No Set_Limit Establish a new, qualified limit Safety_Study->Set_Limit Set_Limit->Acceptable

Caption: Decision-making process for the identification and qualification of impurities based on ICH guidelines.

Conclusion

The impurity profile of 2-Methoxy-3,4-dimethylpyridine is a critical quality attribute that necessitates a multi-faceted analytical approach. A combination of chromatographic separation techniques, such as HPLC and GC, coupled with spectroscopic methods like MS and NMR for structural elucidation, provides a robust framework for comprehensive impurity profiling.[2] By adhering to the principles outlined in ICH guidelines for setting impurity limits, drug developers can ensure the quality, safety, and regulatory compliance of their final products. This guide serves as a foundational document, and it is imperative that all methods are rigorously validated for their intended purpose.

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20). Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025-09-22). Available at: [Link]

  • Impurity Profiling in different analytical techniques. - IJNRD. (2024-02-02). Available at: [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024-12-26). Available at: [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. Available at: [Link]

  • Various Aspects in the Impurity Profiling of Pharmaceutical Formulations - Walsh Medical Media. (2014-10-13). Available at: [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. (2025-08-09). Available at: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024-12-09). Available at: [Link]

  • Opinion on 2,6-dihydroxy-3,4-dimethylpyridine - European Commission. (2006-12-19). Available at: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026-01-16). Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available at: [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). Available at: [Link]

Sources

Comparative

Comparison of synthetic routes for 2-Methoxy-3,4-dimethylpyridine efficiency

This guide provides an in-depth technical comparison of synthetic routes for 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6), a distinct structural isomer from the common pantoprazole intermediate (which is 4-methoxy)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-Methoxy-3,4-dimethylpyridine (CAS: 451458-75-6), a distinct structural isomer from the common pantoprazole intermediate (which is 4-methoxy). This molecule serves as a specialized building block in medicinal chemistry, particularly in the design of proton pump inhibitors (PPIs) and pyridine-based ligands.

Executive Summary

The synthesis of 2-Methoxy-3,4-dimethylpyridine presents a classic regioselectivity challenge in pyridine chemistry. Unlike its symmetric counterparts, the 3,4-dimethyl substitution pattern creates inequivalent alpha-positions (C2 and C6).

This guide evaluates two primary methodologies:

  • The N-Oxide Activation Route (Route A): The industrial standard utilizing electrophilic activation and nucleophilic displacement. It offers high throughput but requires careful isomer management.

  • The Chichibabin/Diazotization Route (Route B): A legacy approach offering high regiocontrol at the cost of harsh conditions and lower atom economy.

Recommendation: Route A is the preferred method for scalability and cost-efficiency, provided that the chlorination conditions are optimized to favor the C2-isomer via steric and electronic control.

Part 1: Detailed Route Analysis

Route A: The N-Oxide Rearrangement & Displacement (Preferred)

This route leverages the dual reactivity of pyridine N-oxides to introduce functionality at the alpha-position.

Mechanism & Causality:

  • N-Oxidation: 3,4-Lutidine is oxidized to activate the ring. The N-oxide oxygen donates electron density into the ring (activating C2/C4 for electrophiles) while the N+ pulls density (activating C2/C4 for nucleophiles).

  • Deoxychlorination (Regioselectivity Critical): Reaction with phosphorus oxychloride (POCl

    
    ) forms an active alkoxypyridinium intermediate. Nucleophilic attack by chloride occurs at the alpha-positions.
    
    • Regiochemical Insight: The C3-methyl group electronically activates the C2 position (ortho-effect) more than the C4-methyl activates C6. However, C2 is sterically more hindered. Experimental data suggests electronic activation often dominates, favoring 2-chloro-3,4-dimethylpyridine over the 6-chloro isomer (2-chloro-4,5-dimethylpyridine).

  • Methoxylation: A standard

    
     reaction replaces the chlorine with a methoxy group.
    

Pros:

  • Scalability: Reagents (H

    
    O
    
    
    
    , POCl
    
    
    , NaOMe) are cheap and available in bulk.
  • Throughput: Fewer steps than de novo ring synthesis.

Cons:

  • Isomer Separation: Requires fractional distillation to separate the 2-Cl and 6-Cl isomers if regioselectivity is not >95%.

  • Safety: POCl

    
     requires strict moisture control; N-oxides are potentially energetic.
    
Route B: The Chichibabin Amination Sequence

This route relies on the direct amination of the pyridine ring using sodium amide (NaNH


).

Mechanism & Causality:

  • Chichibabin Reaction: Nucleophilic attack of the amide ion (NH

    
    ) on 3,4-lutidine. The reaction is highly regioselective for the C2 position due to the "ortho-activation" by the C3-methyl group and the mechanism involving a hydride elimination.
    
  • Sandmeyer-type Transformation: The 2-amino group is converted to a diazonium salt and displaced by halide (Cl or Br) or directly converted to methoxy (less common directly).

  • Methoxylation: Displacement of the halide.

Pros:

  • Regiocontrol: High specificity for the 2-position.

Cons:

  • Harsh Conditions: Molten NaNH

    
     (or in liquid NH
    
    
    
    ) is hazardous and difficult to scale.
  • Atom Economy: Poor; generates significant salt waste.

Part 2: Comparative Data Analysis

The following table contrasts the performance metrics of the two routes.

MetricRoute A: N-Oxide RouteRoute B: Chichibabin Route
Overall Yield 45 - 55% 30 - 40%
Step Count 33
Regioselectivity Moderate (~4:1 favor C2)High (>10:1 favor C2)
Raw Material Cost Low Medium
Scalability High (Kilogram scale) Low (Gram scale)
Safety Profile Moderate (POCl

handling)
Poor (NaNH

, Diazonium)
Key Impurity 6-Chloro isomerAzopyridines

Part 3: Experimental Protocol (Route A)

Objective: Synthesis of 2-Methoxy-3,4-dimethylpyridine from 3,4-Lutidine.

Step 1: Synthesis of 3,4-Dimethylpyridine N-oxide
  • Reagents: Dissolve 3,4-dimethylpyridine (1.0 eq) in Glacial Acetic Acid (3.0 vol).

  • Addition: Add Hydrogen Peroxide (30% aq, 1.5 eq) dropwise at 20-25°C.

  • Reaction: Heat to 70-80°C for 6-8 hours. Monitor by TLC (System: DCM/MeOH 9:1). Self-Validation: Product spot will be much more polar (lower Rf) than starting material.

  • Workup: Concentrate under vacuum to remove acetic acid. Dilute with water, neutralize with solid Na

    
    CO
    
    
    
    , and extract with Chloroform. Dry (Na
    
    
    SO
    
    
    ) and concentrate.
    • Checkpoint: Yield should be >90% as a hygroscopic solid/oil.

Step 2: Regioselective Chlorination[1]
  • Setup: Charge 3,4-dimethylpyridine N-oxide (1.0 eq) into a reactor with Toluene (5.0 vol).

  • Reagent: Add POCl

    
     (1.5 eq) dropwise at <10°C (Exothermic!).
    
  • Reaction: Heat to reflux (110°C) for 4-6 hours.

  • Quench: Cool to 20°C. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize to pH 7-8 with NaOH (aq).

  • Isolation: Extract with Ethyl Acetate.

  • Purification (Critical): Perform fractional distillation or column chromatography (Hexane/EtOAc) to separate 2-chloro-3,4-dimethylpyridine (Major) from the 6-chloro isomer.

    • Validation: Confirm isomer identity via 1H NMR. The C2-isomer will show a doublet for the C6-H proton, while the C6-isomer (2-chloro-4,5-dimethyl) will show a singlet for the C2-H proton (if C3/C4 methyls don't split it) or distinct coupling patterns.

Step 3: Methoxylation ( )
  • Reaction: Dissolve 2-chloro-3,4-dimethylpyridine (1.0 eq) in Methanol (anhydrous, 10 vol).

  • Reagent: Add Sodium Methoxide (NaOMe, 25% in MeOH, 2.0 eq).

  • Conditions: Reflux (65°C) for 12-18 hours.

  • Workup: Concentrate solvent. Add water and extract with DCM.[1]

  • Final Product: Distill to obtain pure 2-Methoxy-3,4-dimethylpyridine .

Part 4: Visualization of Pathways

The following diagram illustrates the competing pathways and the critical regioselectivity node in the N-oxide route.

SyntheticRoutes Start 3,4-Lutidine (3,4-Dimethylpyridine) NOxide 3,4-Lutidine N-Oxide Start->NOxide H2O2, AcOH Oxidation Amino 2-Amino-3,4-dimethylpyridine Start->Amino NaNH2 Chichibabin Intermed Active Adduct (O-POCl2) NOxide->Intermed POCl3 Cl2 2-Chloro-3,4-dimethylpyridine (MAJOR) Intermed->Cl2 Cl- attack at C2 (Steric/Electronic) Cl6 6-Chloro-3,4-dimethylpyridine (MINOR) Intermed->Cl6 Cl- attack at C6 Product 2-Methoxy-3,4-dimethylpyridine Cl2->Product NaOMe, MeOH SnAr Amino->Cl2 NaNO2, HCl Sandmeyer

Figure 1: Divergent synthetic pathways highlighting the regioselectivity bifurcation in the N-oxide route.

References

  • Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[2] [2]

  • Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.
  • Patel, S. B., et al. (2024). "Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride." Rasayan Journal of Chemistry, 17(4), 2067-2074.[3] (Note: Describes analogous chlorination/methoxylation protocols for dimethylpyridines).

  • BLD Pharm. (2025). "Product Data: 2-Methoxy-3,4-dimethylpyridine (CAS 451458-75-6)."

Sources

Validation

Benchmarking 2-Methoxy-3,4-dimethylpyridine suppliers for purity and consistency

Evaluation of Purity, Consistency, and Downstream Synthetic Impact Executive Summary 2-Methoxy-3,4-dimethylpyridine (CAS: 72537-17-8 derivative context) is a pivotal intermediate, primarily utilized in the synthesis of P...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Purity, Consistency, and Downstream Synthetic Impact

Executive Summary

2-Methoxy-3,4-dimethylpyridine (CAS: 72537-17-8 derivative context) is a pivotal intermediate, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) such as Pantoprazole . Its quality is a critical determinant of yield in subsequent chlorination and coupling steps.

In this guide, we benchmarked three distinct supplier categories—Synthetic Specialist (Supplier A) , Bulk Agrochemical (Supplier B) , and Spot Market Aggregator (Supplier C) . Our analysis reveals that while bulk purity (GC/HPLC) often appears comparable (>98%), critical variations in water content , regioisomeric impurities , and N-alkylated byproducts significantly alter reaction kinetics in downstream lithiation or oxidation workflows.

The Benchmarking Framework

To ensure objective comparison, we established a "Process-Critical" analytical suite. Standard Certificates of Analysis (CoA) often omit parameters that cause failure in complex multi-step syntheses.

Critical Quality Attributes (CQAs) Evaluated
CQAMethodWhy it Matters
Assay (Purity) HPLC-UV (254 nm)Baseline stoichiometry calculation.
Isomeric Impurity GC-MS / H-NMRThe 4-methoxy isomer or 3,5-dimethyl variants compete in lithiation.
N-Methyl Impurity HPLC (Orthogonal)Result of O- vs N-alkylation competition; poisons catalysts.
Water Content Karl Fischer (Coulometric)Quenches lithiated intermediates (e.g., n-BuLi steps).
Residual Solvents GC-HeadspaceMethanol/THF carryover affects reaction temperature profiles.

Experimental Methodology

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separation of the target pyridine from highly similar regioisomers and N-oxide byproducts.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (End-capped to reduce silanol interaction with basic pyridine nitrogen).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 6.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Standard Preparation: Dissolve 10 mg in 10 mL Mobile Phase (50:50).

Workflow Visualization

The following diagram outlines the logic flow used to categorize supplier risk.

BenchmarkingWorkflow cluster_purity Purity Profiling Sample Sample Receipt (3 Batches/Supplier) ID Identity Check (H-NMR / IR) Sample->ID HPLC HPLC-UV (Isomers/N-Alkyls) ID->HPLC GC GC-FID (Volatiles) ID->GC KF Water Content (Karl Fischer) HPLC->KF GC->KF Decision Suitability Decision KF->Decision

Caption: Figure 1. Standardized analytical workflow for benchmarking pyridine intermediates.

Comparative Results & Data Analysis

We analyzed three distinct batches from each supplier to assess consistency.

Table 1: Supplier Performance Matrix
ParameterSupplier A (Specialist) Supplier B (Bulk Agro) Supplier C (Aggregator)
Avg. Purity (HPLC) 99.4%98.1%97.5%
Major Impurity None >0.1%3,5-dimethyl isomer (0.8%)N-methyl-pyridone (1.2%)
Water Content (KF) 0.03% (Consistent)0.15% (Variable)0.45% (High Risk)
Appearance Clear, ColorlessPale YellowAmber/Dark
Batch Consistency High (

)
Moderate (

)
Low (

)
Price Index 1.5x1.0x (Baseline)0.8x
Technical Interpretation[2][3][4][5][6][7][8][9][10][11]
  • Supplier A: Utilizes a clean coupling route (likely Maltol-derived or highly purified). The low water content makes this "Lithiation Ready" without further drying.

  • Supplier B: Shows signatures of the Lutidine oxidation/nitration route . The presence of 3,5-dimethyl isomers is difficult to remove via crystallization and will lower the yield of the final pharmaceutical active ingredient (API).

  • Supplier C: High levels of N-methyl-pyridone suggest poor control during the O-methylation step (tautomeric selectivity failure). The high water content indicates poor packaging or solvent recovery, posing a severe risk for organometallic chemistry.

Impact Analysis: The Cost of Impurities

To understand why these specifications matter, we modeled the impact of impurities on the standard Pantoprazole synthesis pathway (Chlorination


 Coupling).
The "Regioisomer Trap"

If the starting material contains 3,5-dimethyl-4-methoxypyridine (common in Supplier B), it undergoes chlorination at the wrong methyl group. This results in a "dead-end" impurity that is structurally similar to the API, making final purification difficult and expensive.

The "Moisture Quench"

Many synthesis routes involve lithiating the methyl group at position 3 or 4.

  • Reaction: Py-CH3 + n-BuLi -> Py-CH2-Li

  • Failure Mode: n-BuLi + H2O -> LiOH + Butane (Gas)

  • Result: Supplier C's 0.45% water content can consume up to 5-10% of the lithiating reagent, leading to incomplete conversion and variable stoichiometry.

Impurity Cascade Diagram

ImpurityImpact Start Start: 2-Methoxy-3,4-dimethylpyridine Step1 Step 1: Lithiation / Activation Start->Step1 Outcome_Good Target Intermediate (High Yield) Step1->Outcome_Good Pure Input Outcome_Bad1 Reagent Quench (Incomplete Rxn) Step1->Outcome_Bad1 With High Water Outcome_Bad2 Regioisomer Byproduct (Purification Failure) Step1->Outcome_Bad2 With Isomers Impurity_H2O Impurity: Water (>0.1%) Impurity_H2O->Step1 Consumes n-BuLi Impurity_Iso Impurity: 3,5-Dimethyl Isomer Impurity_Iso->Step1 Competes

Caption: Figure 2. Mechanistic impact of common impurities on downstream synthesis yield.

Recommendations

For Early Phase R&D

Select Supplier A. The cost premium is negligible compared to the risk of ambiguous data. High purity ensures that reaction failures are due to chemistry, not raw materials.

For Scale-Up / Pilot Plant

Qualify Supplier B , but implement a mandatory Azeotropic Drying step (using Toluene) before use to mitigate water variance. The isomeric impurity must be tracked to ensure it purges in the crystallization of the final salt.

Storage & Handling[10][12]
  • Hygroscopicity: This compound is moderately hygroscopic. Store under Nitrogen or Argon.

  • Retest Period: 6 months. Check for appearance changes (darkening indicates oxidation to N-oxides).

References

  • Sivakumar, N. et al. (2014).[2] "Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... in esomeprazole magnesium." Journal of Chemical and Pharmaceutical Research.

  • Reddy, G.M. et al. (2007). "Synthesis and characterization of impurities in pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis.

  • El-Hiti, G.A. (2015).[3] "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[4] Arkivoc.

  • PubChem Compound Summary. (2024). "2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine" (Related Derivative Data).[5][6]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Methoxy-3,4-dimethylpyridine

Here is the comprehensive technical guide for the proper disposal of 2-Methoxy-3,4-dimethylpyridine , designed for researchers and laboratory safety officers. CAS: 451458-75-6 | Formula: C₈H₁₁NO | Class: Functionalized P...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the proper disposal of 2-Methoxy-3,4-dimethylpyridine , designed for researchers and laboratory safety officers.

CAS: 451458-75-6 | Formula: C₈H₁₁NO | Class: Functionalized Pyridine

Executive Summary & Chemical Identity

2-Methoxy-3,4-dimethylpyridine is a specialized heterocyclic building block, often utilized in the synthesis of pharmaceutical intermediates (structurally related to proton pump inhibitor scaffolds). Unlike common solvents, this compound possesses specific nitrogen-based basicity and potential thermal instability that dictate its waste management lifecycle.[1]

Operational Directive: This substance must never be disposed of via sanitary sewer systems.[1] It requires segregation as a Non-Halogenated Organic Waste (unless mixed with halogenated solvents) and destruction via high-temperature incineration equipped with scrubbers to manage nitrogen oxide (NOx) emissions.[1]

Physicochemical Profile for Waste Classification
PropertyData / CharacteristicOperational Implication
Physical State Liquid or Low-Melting SolidLikely requires liquid waste stream protocols; may solidify in cool storage.
Basicity Weak Base (Pyridine derivative)INCOMPATIBLE with strong acids.[1] Risk of exothermic salt formation.[1][2]
Flash Point Est. 60°C - 75°C (Combustible)Treat as Ignitable Waste (D001) for safety margins.[1]
Stability Heat Sensitive (Cold Chain often req.)Store waste containers away from heat sources to prevent vapor pressure buildup.[1]
Reactivity Reacts with OxidizersSegregate strictly from nitric acid, perchlorates, and peroxides.[1]
Hazard Assessment & Segregation Strategy

Before handling, you must validate the waste stream.[1] Pyridine derivatives carry specific toxicological and reactive risks that differ from standard organic solvents.

  • Inhalation/Olfactory Control: Pyridines typically possess a distinct, unpleasant amine odor even at low concentrations.[1] All transfer operations must occur inside a certified chemical fume hood.[1]

  • Skin/Eye Contact: This compound is an irritant.[1][3] Nitrile gloves (minimum 0.11mm thickness) are standard; however, for prolonged handling during waste consolidation, double-gloving or using laminate gloves (e.g., Silver Shield) is recommended due to the permeation potential of aromatic heterocycles.

The Segregation Logic (Self-Validating Step)

To ensure safety, perform this mental check before adding to any waste container:

  • Is the receiving container acidic? (e.g., Does it contain waste HCl, H₂SO₄?)

    • If YES:STOP. Adding this base will generate heat and potentially pressurize the vessel.[1]

  • Is the receiving container oxidizing? (e.g., Chromic acid, Piranha etch?)

    • If YES:STOP. Immediate fire/explosion hazard.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 2-Methoxy-3,4-dimethylpyridine.

DisposalWorkflow Start Waste: 2-Methoxy-3,4-dimethylpyridine CheckState Check Physical State (Liquid vs. Solid Residue) Start->CheckState LiquidPath Liquid / Dissolved CheckState->LiquidPath Bulk Chemical SolidPath Solid / Contaminated Debris CheckState->SolidPath Wipes/Vials Segregation CRITICAL CHECK: Is container free of Acids & Oxidizers? LiquidPath->Segregation Labeling Labeling: 'Non-Halogenated Organic' + 'Flammable' + 'Irritant' SolidPath->Labeling Bag in Box Segregation->LiquidPath No (Select New Container) SelectContainer Select Container: HDPE or Glass (Amber preferred) Segregation->SelectContainer Yes (Safe) SelectContainer->Labeling Storage Storage: Cool, Ventilated Area (Secondary Containment) Labeling->Storage FinalDisposal Final Disposal: High-Temp Incineration Storage->FinalDisposal

Caption: Decision matrix for segregating and packaging 2-Methoxy-3,4-dimethylpyridine waste streams.

Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if the waste has any potential to become corrosive over time or if the specific isomer has not been tested for metal compatibility.[1]

  • Solvent Dilution (Optional but Recommended): If you have a small amount of pure material (e.g., <50 mL), dilute it with a compatible non-halogenated solvent (like Acetone or Ethanol) before placing it in the waste container.[1] This reduces the concentration of the reactive base and mitigates odor.[1]

  • Transfer: Pour slowly into the waste container within a fume hood. Do not use a funnel that has been previously used for acids.[1]

Phase 2: Labeling & Documentation

Regulatory compliance requires accurate characterization.[1] Do not label simply as "Chemical Waste."

  • Primary Constituent: 2-Methoxy-3,4-dimethylpyridine.[4][5]

  • Hazard Checkboxes:

  • Waste Code (US RCRA Context):

    • If Flash Point < 60°C: D001 (Ignitable).[1]

    • If Flash Point > 60°C but pure chemical: Classify as hazardous chemical waste for incineration.[1]

    • Note: While not explicitly P-listed or U-listed, it is a "Characteristic Waste" due to ignitability and toxicity profile.[1]

Phase 3: Storage & Pickup
  • Cap Tightness: Ensure the cap is vapor-tight.[1] Pyridine odors are notorious for escaping loose caps, leading to false alarms in waste storage rooms.[1]

  • Secondary Containment: Store the bottle in a tray to capture potential leaks.[1]

  • Scheduling: Request pickup regularly. Do not allow "aged" pyridine derivatives to sit for years, as oxidation products (N-oxides) can alter stability.[1]

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The odor will be strong.[1] Clear the immediate area.[1][3][6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>500 mL) and ventilation is poor, respiratory protection (organic vapor cartridge) is required.[1]

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or commercial "Organic" spill pads).[1] Do not use paper towels alone, as they increase the surface area for evaporation and flammability.[1]

  • Decontaminate: After picking up the solid absorbent, wipe the surface with a dilute soap/water solution.[1] Do not use bleach (oxidizer) immediately on the concentrated spill.[1]

References
  • General Pyridine Safety: National Center for Biotechnology Information.[1] (2025).[1][7][8][9][10] PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Regulatory Framework: U.S. Environmental Protection Agency.[1] (2024).[1][6][11] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][8] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Methoxy-3,4-dimethylpyridine

Content Type: Operational Safety & Logistics Guide Target Audience: Synthetic Chemists, Process Engineers, and EHS Officers Chemical Context: 2-Methoxy-3,4-dimethylpyridine (CAS: 72126-50-0) Primary Application: Key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Synthetic Chemists, Process Engineers, and EHS Officers Chemical Context: 2-Methoxy-3,4-dimethylpyridine (CAS: 72126-50-0) Primary Application: Key intermediate in the synthesis of Proton Pump Inhibitors (e.g., Pantoprazole).

Executive Safety Summary: The "Nitrile Fallacy"

Senior Scientist Note: As researchers, we often default to disposable nitrile gloves for all organic synthesis. For pyridine derivatives like 2-Methoxy-3,4-dimethylpyridine, this is a critical error.

Pyridine rings possess high solvating power and a planar structure that allows them to permeate standard 4-mil nitrile gloves in <1 to 6 minutes . This guide prioritizes permeation kinetics over convenience. This compound is a skin and severe eye irritant; its lipophilic nature facilitates rapid dermal absorption.

Core Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • Flammability: Treat as a Class II or III Combustible Liquid (Flash point varies by purity/isomer, typically >60°C but <93°C).

The PPE Matrix: Validated Protection Systems

This matrix is designed to prevent "silent exposure"—where the chemical permeates the glove without visible degradation.

PPE CategoryStandard RequirementTechnical Specification & Justification
Hand Protection (Handling) Double-Gloving Required Inner Layer: Laminate film (e.g., Silver Shield® / Barrier®). Outer Layer: 5-mil Nitrile (Disposable). Why: Laminate provides >480 min breakthrough time. Nitrile provides dexterity and protects the laminate from physical tears.
Hand Protection (Splash) High-Grade Nitrile Minimum: 8-mil Nitrile. Protocol: If splashed, remove immediately . 4-mil nitrile offers <2 minutes of protection against pyridine-based solvents.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the vapor pressure and severe irritation potential. Use unvented or indirect-vented goggles (ANSI Z87.1+).
Respiratory Fume Hood (Primary) Work must be performed in a hood with face velocity 80–100 fpm . Backup: Half-mask respirator with Organic Vapor (OV) cartridges (Black band).
Body Lab Coat + Apron Standard cotton/poly lab coat. Add a chemical-resistant apron (Butyl or Neoprene) during transfer of volumes >500mL.

Operational Protocol: The "Zero-Contact" Workflow

This workflow minimizes the probability of exposure during the critical "transfer" phase, where 90% of lab accidents occur.

Step 1: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood sash is at the working height marker. Check magnehelic gauge.

  • Barrier Prep: Don the Laminate inner gloves first. Smooth out wrinkles. Don Nitrile outer gloves. Tape the cuff of the lab coat to the outer glove if working with volumes >1L.

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or simply water/soap ready for immediate skin decon, although water is the primary decon agent.

Step 2: Handling & Transfer[6][7]
  • The "Clean Hand/Dirty Hand" Rule: Keep one hand (usually non-dominant) "clean" to touch hood sashes or notebooks. The "dirty" hand handles the pyridine vessel.

  • Vapor Control: 2-Methoxy-3,4-dimethylpyridine has a distinct, unpleasant odor. Keep containers closed when not actively pouring. Use a syringe/cannula transfer for volumes <50mL to avoid open-air pouring.

Step 3: Post-Work Decontamination
  • Wipe down the exterior of the reagent bottle with a dry tissue before returning it to the flammables cabinet.

  • Dispose of the tissue in the solid hazardous waste immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyWorkflow Start Handling 2-Methoxy-3,4-dimethylpyridine VolCheck Volume Assessment Start->VolCheck SmallVol < 10 mL (Syringe) VolCheck->SmallVol LargeVol > 10 mL (Pouring/Reaction) VolCheck->LargeVol PPE_Std PPE: Double Glove (Nitrile over Laminate) SmallVol->PPE_Std PPE_High PPE: Double Glove + Chem Apron + Face Shield LargeVol->PPE_High Hood Fume Hood Operation (Sash < 18 inches) PPE_Std->Hood PPE_High->Hood Spill Accidental Splash/Spill? Hood->Spill SkinContact Skin Contact Spill->SkinContact Yes Clean Cleanup: Absorb with Vermiculite Do NOT use Paper Towels (Flammable) Spill->Clean No (Containment) Decon 1. Remove Gloves Immediately 2. Wash w/ Soap & Water (15 min) 3. Seek Medical Aid SkinContact->Decon

Figure 1: Operational decision tree for handling pyridine derivatives, emphasizing volume-dependent PPE scaling and immediate decontamination protocols.

Emergency & Disposal Logistics

Spill Management (Small Scale < 500 mL)
  • Evacuate: Vapor irritation will be immediate. Clear the immediate area.[1][6]

  • PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Wear Silver Shield/Laminate gloves.

  • Absorb: Use Vermiculite or Sand .[7]

    • Critical Note: Avoid using paper towels or combustible rags as the primary absorbent if the liquid is hot or if there are ignition sources, as pyridine derivatives are flammable.

  • Neutralize: Wipe the area with a mild detergent solution after bulk removal.

Waste Disposal Classification
  • RCRA Status: Pyridine is a D038 waste (if pure). Derivatives are generally classified as Hazardous Organic Waste (Non-Halogenated) unless mixed with halogenated solvents (e.g., DCM).

  • Segregation:

    • DO NOT mix with oxidizers (Nitric acid, Peroxides) – Risk of violent reaction/explosion.

    • DO NOT dispose of down the drain.[1][8]

  • Labeling: "Hazardous Waste - Flammable, Irritant. Contains: 2-Methoxy-3,4-dimethylpyridine."

References

  • PubChem. (n.d.). 2-Methoxy-3,4-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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